3-Chloro-4-methylbenzamide
Description
The exact mass of the compound 3-Chloro-4-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWOBPUOXILAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384242 | |
| Record name | 3-chloro-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24377-95-5 | |
| Record name | 3-chloro-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-METHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methylbenzamide (CAS 24377-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzamide (CAS 24377-89-9), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document consolidates essential chemical data, safety information, detailed synthesis protocols, and spectral analysis. While the direct biological activity of 3-Chloro-4-methylbenzamide is not extensively documented in publicly available literature, the broader class of benzamides is known to exhibit a range of pharmacological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a building block in the design of novel therapeutic agents and functional materials.
Chemical and Physical Properties
3-Chloro-4-methylbenzamide is a chlorinated and methylated derivative of benzamide. The strategic placement of the chloro and methyl groups on the aromatic ring influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing candidate for further investigation in drug discovery and materials science.
Table 1: Chemical and Physical Properties of 3-Chloro-4-methylbenzamide [1]
| Property | Value |
| CAS Number | 24377-89-9 |
| Molecular Formula | C₈H₈ClNO |
| Molecular Weight | 169.61 g/mol |
| IUPAC Name | 3-chloro-4-methylbenzamide |
| Synonyms | 3-Chloro-p-toluamide |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 160-163 °C |
| Boiling Point | Not determined |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Low solubility in water. |
| XLogP3 | 2.1 |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 3-Chloro-4-methylbenzamide. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1]
Table 2: GHS Hazard and Precautionary Statements [1]
| Category | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Synthesis of 3-Chloro-4-methylbenzamide
The synthesis of 3-Chloro-4-methylbenzamide is typically achieved through the amidation of 3-chloro-4-methylbenzoyl chloride. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Synthesis from 3-Chloro-4-methylbenzoic Acid
This two-step synthesis involves the initial conversion of 3-chloro-4-methylbenzoic acid to its corresponding acid chloride, followed by amidation.
Step 1: Synthesis of 3-Chloro-4-methylbenzoyl Chloride
Caption: Synthesis of 3-Chloro-4-methylbenzoyl Chloride.
Materials:
-
3-Chloro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 3-chloro-4-methylbenzoic acid (1.0 equivalent).
-
Add anhydrous toluene to the flask.
-
Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-4-methylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-4-methylbenzamide
Caption: Synthesis of 3-Chloro-4-methylbenzamide.
Materials:
-
3-Chloro-4-methylbenzoyl chloride (from Step 1)
-
Aqueous ammonia or ammonium hydroxide
-
Dichloromethane (DCM)
-
Beaker or flask
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Dissolve the crude 3-chloro-4-methylbenzoyl chloride in dichloromethane in a beaker or flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the stirred solution. A white precipitate will form.
-
Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methylbenzamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.
Spectral Data
The following are predicted and representative spectral data for 3-Chloro-4-methylbenzamide. It is important to note that while Sigma-Aldrich supplies this compound, they do not provide analytical data, and the buyer is responsible for confirming its identity and purity.
¹H NMR Spectroscopy
The proton NMR spectrum of 3-Chloro-4-methylbenzamide is expected to show characteristic signals for the aromatic protons, the amide protons, and the methyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbons in 3-Chloro-4-methylbenzamide are as follows:
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~168 |
| Aromatic C-Cl | ~135 |
| Aromatic C-CH₃ | ~138 |
| Aromatic C-H | 125-130 |
| Aromatic C-C(O)NH₂ | ~133 |
| Methyl (CH₃) | ~20 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
FT-IR Spectroscopy
The infrared spectrum of 3-Chloro-4-methylbenzamide will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 4: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Two bands, characteristic of a primary amide |
| C-H Stretch (Aromatic) | 3100-3000 | |
| C-H Stretch (Aliphatic) | 3000-2850 | |
| C=O Stretch (Amide I) | ~1660 | Strong absorption |
| N-H Bend (Amide II) | ~1600 | |
| C-Cl Stretch | 800-600 |
Mass Spectrometry
The mass spectrum of 3-Chloro-4-methylbenzamide will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺ and M+2 in an approximate 3:1 ratio).
Table 5: Predicted Mass Spectrometry Data [2]
| Ion | m/z (predicted) |
| [M+H]⁺ | 170.0367 |
| [M+Na]⁺ | 192.0186 |
| [M-H]⁻ | 168.0221 |
Applications in Research and Drug Development
While specific biological activities for 3-Chloro-4-methylbenzamide are not extensively reported, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications.
Potential as a Kinase Inhibitor Scaffold
The benzamide moiety can act as a hinge-binding motif in the ATP-binding pocket of protein kinases.[3] This makes 3-Chloro-4-methylbenzamide a valuable starting material for the synthesis of libraries of potential kinase inhibitors for targets in oncology and other diseases.[4][5]
Antimicrobial Potential
The benzamide scaffold has also been explored for the development of novel antibacterial and antifungal agents.[3] The presence of the chloro and methyl substituents on the aromatic ring of 3-Chloro-4-methylbenzamide can be systematically varied to explore structure-activity relationships (SAR) for antimicrobial activity.
Intermediate in Organic Synthesis
3-Chloro-4-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[3] Its functional groups, the amide and the chloro- and methyl-substituted aromatic ring, allow for a variety of chemical transformations.
Conclusion
3-Chloro-4-methylbenzamide is a readily synthesizable compound with a range of potential applications, particularly as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. This technical guide provides a solid foundation of its chemical properties, safety information, and synthetic protocols to aid researchers in their exploration of this and related compounds. Further investigation into the specific biological activities of 3-Chloro-4-methylbenzamide is warranted to fully elucidate its potential in drug discovery and development.
References
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PrepChem. Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide. Available from: [Link]
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ResearchGate. Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors. Available from: [Link]
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MDPI. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Available from: [Link]
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molecular weight and formula of 3-Chloro-4-methylbenzamide
Identity, Synthesis, and Pharmaceutical Utility of a Halogenated Toluamide Scaffold
Executive Summary
3-Chloro-4-methylbenzamide (CAS: 24377-95-5) represents a critical structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive small molecules.[1][2][3][4][5] Characterized by a halogenated toluene core, this compound offers a strategic balance of lipophilicity and steric bulk, making it a valuable fragment in Fragment-Based Drug Discovery (FBDD).[1][2][4][5] This technical guide provides a comprehensive analysis of its physicochemical identity, validated synthetic protocols, and analytical characterization, designed specifically for drug development professionals requiring rigorous data integrity.[2][4][5]
Part 1: Physicochemical Identity & Structural Analysis[1][2][4][5]
Core Identity Data
The precise identification of 3-Chloro-4-methylbenzamide requires distinction from its structural isomers (e.g., N-methylbenzamide derivatives).[1][2][4][5][6] The methyl group is located at the para position relative to the amide, while the chlorine occupies the meta position.[1][2][4][5]
| Parameter | Specification | Technical Note |
| IUPAC Name | 3-Chloro-4-methylbenzamide | Preferred over "3-chloro-p-toluamide" for clarity.[1][2][4][5] |
| CAS Registry Number | 24377-95-5 | Critical: Do not confuse with 3-chloro-N-methylbenzamide (CAS 18370-10-0).[1][2][4] |
| Molecular Formula | C₈H₈ClNO | Carbon (56.6%), Hydrogen (4.7%), Chlorine (20.9%), Nitrogen (8.2%).[2][4][5] |
| Molecular Weight | 169.61 g/mol | Ideal range for FBDD (Rule of 3 compliant).[1][2][4] |
| Monoisotopic Mass | 169.0294 Da | Based on ³⁵Cl.[1][2][4][5] |
| Melting Point | 148–150 °C | Crystalline solid.[1][2][4][5] Sharp range indicates high purity.[1][4][7] |
| LogP (Predicted) | ~2.5 | Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2][4][5] |
| H-Bond Donors/Acceptors | 1 / 1 | Primary amide functionality.[1][2][4][5][8] |
Structural Significance in Drug Design
The 3-chloro-4-methyl substitution pattern imparts specific electronic and steric properties:
-
Metabolic Stability: The chlorine atom at the meta position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.[1][2][4][5]
-
Sigma-Hole Interactions: The chlorine atom can participate in halogen bonding with carbonyl backbone residues in protein binding pockets.[1][2][4][5]
-
Orthogonal Functionalization: The primary amide (-CONH₂) serves as a precursor for dehydration to nitriles or Hofmann rearrangement to anilines.[1][2][4][5]
Part 2: Synthetic Pathways (Process Chemistry)
To ensure high yield and purity, the conversion of 3-chloro-4-methylbenzoic acid to the amide via an acid chloride intermediate is the industry-standard protocol.[1][2][4][5] This method avoids the harsh conditions of nitrile hydrolysis.[1][4]
Synthesis Workflow Diagram
Caption: Two-step synthesis via acyl chloride activation. This route minimizes side-product formation compared to direct condensation.[1][2][4]
Detailed Experimental Protocol
Objective: Synthesis of 3-Chloro-4-methylbenzamide on a 10g scale.
Step 1: Activation (Acid Chloride Formation) [1][2][4][5]
-
Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), place 10.0 g (58.6 mmol) of 3-chloro-4-methylbenzoic acid.
-
Solvent/Reagent: Add 30 mL of thionyl chloride (SOCl₂) carefully. Caution: SO₂ and HCl gas evolution.[1][2][4]
-
Catalysis: Add 2 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.
-
Reaction: Reflux the mixture at 75-80°C for 3 hours until the solution becomes clear and gas evolution ceases.
-
Workup: Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.
Step 2: Amidation
-
Preparation: Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane (DCM).
-
Addition: Cool 50 mL of concentrated aqueous ammonia (28%) to 0°C in an Erlenmeyer flask.
-
Reaction: Dropwise add the DCM solution to the stirring ammonia over 20 minutes. A white precipitate will form immediately.[1][4]
-
Completion: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove ammonium chloride salts, then wash with cold hexane (20 mL).[1][2][4]
-
Purification: Recrystallize from ethanol/water (1:1) to obtain white needles.[1][4]
-
Yield Expectation: 85–92%.
Part 3: Analytical Characterization[1][2][4]
Validating the identity of 3-Chloro-4-methylbenzamide requires confirming the substitution pattern (NMR) and the halogen presence (MS).[1][2][4][5]
Mass Spectrometry (Isotope Pattern)
The presence of a single chlorine atom creates a distinct isotopic signature due to the natural abundance of ³⁵Cl (75.7%) and ³⁷Cl (24.2%).[1][2][4][5]
-
Molecular Ion (M⁺): m/z 169 (100% relative abundance)[1][2][4]
-
Isotope Peak (M+2): m/z 171 (~32% relative abundance)[1][2][4][5]
-
Fragmentation: Loss of -NH₂ (M-16) and -CONH₂ (M-44) are characteristic of primary benzamides.[1][2][4][5]
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Common for amides due to solubility and H-bonding disruption).[1][2][4][5]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.90 | Broad Singlet | 1H | -NH (Amide) | One proton H-bonded to solvent.[1][2][4][5] |
| 7.85 | Doublet (J~1.8Hz) | 1H | Ar-H (C2) | Meta-coupling to H6; isolated between Cl and CO. |
| 7.72 | dd (J~8.0, 1.8Hz) | 1H | Ar-H (C6) | Ortho-coupling to H5; Meta-coupling to H2.[1][2][4][5] |
| 7.45 | Doublet (J~8.0Hz) | 1H | Ar-H (C5) | Ortho-coupling to H6; adjacent to Methyl.[1][2][4][5] |
| 7.35 | Broad Singlet | 1H | -NH (Amide) | Second amide proton.[1][2][4][5] |
| 2.38 | Singlet | 3H | -CH₃ | Methyl group on the aromatic ring.[1][2][4][5] |
Analytical Logic Diagram
Caption: Multi-modal validation workflow ensuring structural connectivity, elemental composition, and phase purity.
Part 4: Pharmaceutical Applications & Safety[1][2][4][9]
Scaffold Utility
3-Chloro-4-methylbenzamide is not merely an end-product but a "privileged structure" intermediate.[1][2][4][5]
-
Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1][2][4][5] The 3-Cl substituent often fills a hydrophobic pocket (gatekeeper residue), improving selectivity.[1][2][4][5]
-
Bioisosterism: It serves as a precursor to N-substituted benzamides found in histone deacetylase (HDAC) inhibitors.[1][2][4][5]
-
Agrochemicals: Used in the synthesis of urea-based herbicides where the electron-withdrawing chlorine increases the acidity of the urea protons, enhancing potency.[1][2][4][5]
Safety & Handling (GHS Standards)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though slow) by atmospheric moisture.[1][2][4]
References
-
National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 2801401, 3-Chloro-4-methylbenzamide.[1][2][4] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[1][2][4][5] Registration Dossier: 3-Chloro-4-methylbenzamide (CAS 24377-95-5).[1][2][3][4][5] Retrieved from [Link][1][2][4][5]
-
Vogel, A. I. (1989).[1][2][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][4] Longman Scientific & Technical.[1][4] (Standard reference for acid chloride to amide conversion protocols).
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A Comprehensive Safety & Handling Guide for 3-Chloro-4-methylbenzamide for Research Professionals
This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 3-Chloro-4-methylbenzamide. It is intended for researchers, scientists, and drug development professionals who work with this compound. Moving beyond a standard Safety Data Sheet (SDS), this guide elucidates the causality behind safety protocols, providing a framework for integrating best practices into your experimental workflows to ensure a self-validating system of safety.
Core Chemical & Physical Identity
A foundational understanding of a compound's properties is the first step in a robust safety assessment. 3-Chloro-4-methylbenzamide is a substituted aromatic amide, and its physical state as a solid powder dictates the primary routes of potential exposure—namely inhalation of dust and inadvertent ingestion.
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-methylbenzamide | [1] |
| CAS Number | 24377-95-5 | [1] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Solid, Powder | [3] |
GHS Hazard Profile: An Analytical Perspective
The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For 3-Chloro-4-methylbenzamide, the classifications point to specific, manageable risks within a laboratory setting.[1]
| GHS Classification | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Analysis:
-
Oral Toxicity (H302): The primary risk in a professional lab setting is not direct ingestion, but rather hand-to-mouth contamination. This underscores the criticality of strict administrative controls, such as prohibiting food and drink in the lab and mandating thorough handwashing after handling.[3]
-
Eye Irritation (H319): As a fine powder, the compound can easily become airborne during weighing or transfer, posing a significant risk of eye contact.[3] This hazard makes the use of appropriate eye protection non-negotiable and dictates handling techniques that minimize dust generation.
The Hierarchy of Controls: Proactive Risk Mitigation
Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The NIOSH Hierarchy of Controls prioritizes strategies from most to least effective. This framework is essential for designing inherently safe experimental protocols.
Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies.
Application to 3-Chloro-4-methylbenzamide:
-
Engineering Controls: The most critical control for this compound is to handle it within a certified chemical fume hood or a powder containment enclosure. This isolates the user from airborne particles, directly mitigating both inhalation and eye exposure risks. Ensure eyewash stations and safety showers are in close proximity to the workstation.[4][5]
-
Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this compound. This includes designating specific areas for its use, providing thorough training on its hazards, and enforcing a strict policy of "no eating, drinking, or smoking" in the laboratory.[3][6]
-
Personal Protective Equipment (PPE): PPE is the final barrier. Its use is mandatory, even with robust engineering controls in place.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. Must conform to OSHA 29 CFR 1910.133 or EN166 standards. | Protects against airborne powder and accidental splashes.[4][7] |
| Hand Protection | Nitrile gloves. Inspect prior to use. | Provides a chemical barrier for dermal contact.[8] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood. If engineering controls fail or for large spills, use a NIOSH-approved particulate respirator. | Protects against inhalation of fine dust particles.[4] |
Standard Operating & Emergency Protocols
The following protocols are designed to be self-validating systems, ensuring safety through methodical, repeatable actions.
Protocol: Safe Weighing and Handling of Solid 3-Chloro-4-methylbenzamide
-
Preparation: Don all required PPE as specified in the table above.
-
Designate Area: Perform all manipulations within a certified chemical fume hood.
-
Containment: Use a disposable weigh boat or glassine paper to contain the powder. Place it on the analytical balance.
-
Transfer: Use a chemically resistant spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Cleaning: After transfer, gently tap the spatula to dislodge any remaining powder into the weigh boat. Clean the spatula and any contaminated surfaces with a solvent-dampened wipe (e.g., 70% ethanol), and dispose of the wipe as chemical waste.
-
Transport: If moving the weighed compound, ensure it is in a sealed and clearly labeled container.
-
Post-Handling: Thoroughly wash hands with soap and water after the procedure is complete and PPE is removed.[6]
Protocol: Emergency First-Aid Response
The immediate and correct response to an exposure is critical. The following workflow should be posted in any area where the compound is used.
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The Strategic Role of 3-Chloro-4-methylbenzamide in Modern Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 3-chloro-4-methylbenzamide, a pivotal intermediate in pharmaceutical development. Tailored for researchers, chemists, and professionals in drug discovery, this document elucidates the synthesis, chemical properties, and strategic applications of this compound, underscoring its significance in the synthesis of complex active pharmaceutical ingredients (APIs).
Introduction: The Unseen Architect of Pharmaceutical Innovation
In the intricate landscape of pharmaceutical manufacturing, the journey from a simple molecule to a life-saving drug is paved with a series of critical chemical transformations. Central to this process are the intermediate compounds, the unsung heroes that form the backbone of complex API synthesis. 3-Chloro-4-methylbenzamide (C8H8ClNO) is one such crucial intermediate, valued for its specific structural features that allow for versatile chemical modifications. Its substituted benzene ring offers a scaffold for building molecular complexity, making it a valuable precursor in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of 3-chloro-4-methylbenzamide is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C8H8ClNO | PubChem[1] |
| Molecular Weight | 169.61 g/mol | PubChem[1] |
| CAS Number | 24377-95-5 | PubChem[1] |
| IUPAC Name | 3-chloro-4-methylbenzamide | PubChem[1] |
| Appearance | White to off-white crystalline solid (typical) | General Knowledge |
| Melting Point | Not widely reported, requires experimental determination | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | General Chemical Principles |
Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-4-methylbenzamide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of 3-Chloro-4-methylbenzamide: A Step-by-Step Protocol
The most common and industrially scalable method for the synthesis of 3-chloro-4-methylbenzamide is the amidation of its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. This can be achieved through the formation of a more reactive acyl chloride intermediate.
Reaction Principle: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, the carboxylic acid is first converted to a more electrophilic species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride readily reacts with ammonia to form the desired amide.
Detailed Experimental Protocol
Materials:
-
3-chloro-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
Step 1: Synthesis of 3-chloro-4-methylbenzoyl chloride
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylbenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-chloro-4-methylbenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.
Step 2: Synthesis of 3-chloro-4-methylbenzamide
-
Dissolve the crude 3-chloro-4-methylbenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) in a clean, dry round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-4-methylbenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.
The Role of 3-Chloro-4-methylbenzamide in Pharmaceutical Synthesis
The strategic placement of the chloro and methyl groups on the benzamide scaffold makes 3-chloro-4-methylbenzamide a valuable building block for the synthesis of various targeted therapies, particularly kinase inhibitors used in oncology. While direct utilization in a marketed drug is not prominently documented, its structural motifs are present in several important APIs. The following section explores its potential application in the synthesis of analogs of well-known kinase inhibitors.
A Potential Precursor for Sorafenib Analogs
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthesis of Sorafenib involves the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol.[3] 3-Chloro-4-methylbenzamide shares structural similarities with the picolinamide fragment and could be envisioned as a starting material for the synthesis of novel Sorafenib analogs.
A Building Block for Axitinib-like Structures
Axitinib is another potent kinase inhibitor used for the treatment of advanced renal cell carcinoma.[4] The synthesis of Axitinib involves the use of 2-mercapto-N-methylbenzamide.[5] The benzamide moiety is a core component of the final drug structure. By analogy, 3-chloro-4-methylbenzamide could serve as a starting point for the synthesis of novel kinase inhibitors with a similar pharmacophore, where the chloro and methyl groups can be further functionalized to modulate the compound's activity and pharmacokinetic properties.
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-chloro-4-methylbenzamide is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for assessing the purity of 3-chloro-4-methylbenzamide and for monitoring the progress of its synthesis.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent gradient from a higher concentration of A to a higher concentration of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method allows for the separation of the desired product from starting materials, by-products, and other impurities.[6][7]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of 3-chloro-4-methylbenzamide. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):
-
Aromatic protons: Multiple signals in the range of 7.0-8.0 ppm.
-
Methyl protons: A singlet around 2.4 ppm.
-
Amide protons: A broad singlet that can appear over a wide range (e.g., 5.5-7.5 ppm) and may exchange with D₂O.
Expected ¹³C NMR Signals (in CDCl₃, shifts are approximate):
-
Carbonyl carbon: A signal around 168 ppm.
-
Aromatic carbons: Multiple signals between 120-140 ppm.
-
Methyl carbon: A signal around 20 ppm.
Conclusion
3-Chloro-4-methylbenzamide is a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, makes it an attractive building block for the development of novel active pharmaceutical ingredients. A thorough understanding of its synthesis, properties, and analytical characterization is essential for any researcher or drug development professional working in this field. The insights provided in this technical guide aim to facilitate the effective utilization of this compound in the ongoing quest for new and improved medicines.
References
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]
- SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396.
-
Quickcompany. Novel Intermediates And Process For Preparation Of Axitinib. [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- Kim, J., et al. Convenient Synthesis of Sorafenib and Its Derivatives. Bulletin of the Korean Chemical Society, 2010, 31(4), 971-973.
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]
-
Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]
-
Asian Journal of Research in Chemistry. Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. [Link]
-
ResearchGate. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
ResearchGate. A New and Practical Synthesis of Bosutinib. [Link]
-
PMC. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]
-
ResearchGate. N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. [Link]
- Google Patents.
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
Patsnap. Preparation method of axitinib intermediate. [Link]
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Synthetic routes towards intermediates en route to axitinib and vortioxetine. [Link]
-
PubChemLite. 3-chloro-4-methylbenzamide (C8H8ClNO). [Link]
-
PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]
-
Supporting Information. 25 - Supporting Information. [Link]
-
PubChem. 3-Chloro-4-methylbenzamide. [Link]
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
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Technical Whitepaper: Toxicological Characterization and Safe Handling of 3-Chloro-4-methylbenzamide
This technical guide provides a comprehensive toxicological profile and handling framework for 3-Chloro-4-methylbenzamide .
Editorial Note on Chemical Identity: The CAS number provided in your request (24377-50-6 ) appears to be a typographical error or a rare database artifact. The chemically validated CAS registry number for 3-Chloro-4-methylbenzamide is 24377-95-5 .[1] This guide utilizes the validated data for CAS 24377-95-5 to ensure safety and accuracy.
Executive Summary
3-Chloro-4-methylbenzamide is a functionalized aromatic amide primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds. While often categorized as a standard organic irritant, its halogenated structure introduces specific toxicological risks—particularly acute oral toxicity and potential genotoxicity—that require rigorous containment strategies beyond standard Good Laboratory Practice (GLP). This guide synthesizes data from ECHA notifications and vendor safety assessments to establish a self-validating safety protocol.
Chemical Identity & Physicochemical Context
Understanding the physical state is the first step in exposure control. As a solid powder, the primary vector for occupational exposure is inhalation of dust and dermal contact.
| Property | Data | Relevance to Safety |
| IUPAC Name | 3-Chloro-4-methylbenzamide | Official nomenclature for inventory. |
| CAS Number | 24377-95-5 | CRITICAL: Verify container labels against this CAS. |
| Molecular Formula | C₈H₈ClNO | Halogenated nitrogenous compound.[2][3] |
| Molecular Weight | 169.61 g/mol | Low MW facilitates potential skin permeation. |
| Physical State | Solid (Crystalline Powder) | High dust generation potential during weighing. |
| Solubility | Low in water; Soluble in DMSO, Methanol | Use organic solvent-resistant gloves (e.g., Nitrile/Butyl). |
Toxicity Profile & Mechanism of Action
This section analyzes the biological impact of the compound, moving beyond simple hazard codes to mechanistic understanding.
Acute Toxicity (GHS Category 4)
The compound exhibits moderate acute toxicity. The presence of the chlorine substituent on the aromatic ring typically enhances lipophilicity, potentially increasing bioavailability compared to non-halogenated benzamides.
-
Oral Toxicity: Classified as Harmful if swallowed (H302) .[2][4]
-
Murine Data: LD50 (Mouse) ≈ 1100 mg/kg [1].[5]
-
Rat Data: LD50 (Rat) ≈ 3000 mg/kg [1].
-
Interpretation: The discrepancy between mouse and rat data suggests species-specific metabolic sensitivity. Safety margins should be calculated based on the more sensitive species (Mouse: 1100 mg/kg).
-
Irritation & Sensitization
-
Ocular (H319): Causes serious eye irritation.[2] The amide functionality can induce lachrymation and conjunctival inflammation upon contact.
-
Dermal (H315): Causes skin irritation.[6] Prolonged contact may lead to dermatitis.
-
Respiratory (H335): May cause respiratory irritation.[5] Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.
Genotoxicity Warning (Vendor Specific)
While not universally classified as a mutagen by all agencies, certain high-purity vendor Safety Data Sheets (SDS) classify structurally similar chlorinated benzamides as Suspected of causing genetic defects (H341) [2].
-
Conservative Approach: Treat this compound as a potential weak mutagen. This necessitates the use of full containment (fume hood/glove box) rather than open-bench handling.
Risk Assessment & GHS Classification
The following classification is derived from aggregated ECHA notifications and PubChem data [3].
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Tox. (Oral) | 4 | H302: Harmful if swallowed.[2][4] | WARNING |
| Skin Irrit. | 2 | H315: Causes skin irritation.[6] | WARNING |
| Eye Irrit. | 2A | H319: Causes serious eye irritation.[2] | WARNING |
| STOT SE | 3 | H335: May cause respiratory irritation. | WARNING |
Handling Protocols & Engineering Controls
The "Dust Control" Hierarchy
Because the substance is an irritant powder with potential oral toxicity, inhalation and surface contamination are the critical control points.
Figure 1: Engineering control decision logic for handling solid 3-Chloro-4-methylbenzamide.
Personal Protective Equipment (PPE) Selection
-
Hand Protection: Double-gloving is recommended.
-
Inner Glove: Nitrile (0.11 mm) – standard barrier.
-
Outer Glove: Nitrile or Neoprene – protects against solvent vehicles if the compound is in solution.
-
Justification: Chlorinated aromatics can permeate standard latex; nitrile offers superior chemical resistance.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
Respiratory Protection: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.
Emergency Response & First Aid
This protocol is designed to be self-validating: the response scales with the severity of exposure.
Figure 2: Immediate response flowchart for exposure incidents.
Fire Fighting Measures
-
Hazardous Decomposition: Thermal decomposition releases toxic fumes including Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , Carbon Monoxide (CO), and Carbon Dioxide (CO2).
-
Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.
-
Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory to prevent inhalation of HCl gas.
Storage & Stability
-
Conditions: Store in a cool, dry, well-ventilated area.
-
Container: Keep container tightly closed. Hygroscopic tendencies are minimal, but moisture can promote hydrolysis over long periods.
-
Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Bases (potential for hydrolysis of the amide bond).
References
-
Spectrum Chemical. (2018). Safety Data Sheet: 3-Chloro-4-methylbenzamide. Retrieved from (Note: Data cited from internal toxicology registry).
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Chlorinated Benzamide Derivatives. Retrieved from .
-
PubChem. (2025).[2][7] 3-Chloro-4-methylbenzamide (CID 2801401).[2][3] National Library of Medicine. Retrieved from [Link]
-
ECHA. (2025). C&L Inventory: 3-Chloro-4-methylbenzamide. European Chemicals Agency.[2][7][8] Retrieved from [Link][7]
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- 1. 3-CHLORO-4-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemos.de [chemos.de]
- 7. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ECHA Recommends Eight Substances for REACH Authorisation - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
Strategic Scaffolding: A Technical Review of 3-Chloro-4-methylbenzamide Derivatives in Medicinal Chemistry
Topic: Strategic Scaffolding: A Technical Review of 3-Chloro-4-methylbenzamide Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads
Executive Summary
The 3-chloro-4-methylbenzamide moiety represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore in the development of Type II kinase inhibitors (targeting the DFG-out conformation) and has emerging utility in antimicrobial and agrochemical research. This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and validated protocols for leveraging this scaffold, specifically focusing on its role as a bioisostere for the 3-trifluoromethyl-4-methyl motif found in blockbuster drugs like Nilotinib.
The Pharmacophore: Structural & Electronic Rationale
To design effective derivatives, one must understand why this specific substitution pattern is selected over others.
The "Goldilocks" Sterics
The 3-chloro-4-methyl substitution pattern is not arbitrary. It is often employed to induce a specific torsion angle between the phenyl ring and the amide linker, locking the bioactive conformation.
-
3-Chloro (Cl): Provides lipophilicity (
= 0.71) and fills hydrophobic pockets without the excessive steric bulk of a trifluoromethyl (-CF ) group. It acts as a weak electron-withdrawing group via induction ( = 0.47) but a donor via resonance, modulating the acidity of the amide NH. -
4-Methyl (Me): Provides a hydrophobic anchor. In kinase inhibitors, this methyl group often sits in a hydrophobic sub-pocket (e.g., the hydrophobic spine of ABL kinase), providing van der Waals contacts that improve potency.
Bioisosterism: Cl vs. CF
A common strategy in "me-too" or "me-better" drug design is replacing the -CF
| Parameter | 3-Cl, 4-Me Substituent | 3-CF | Impact on Drug Design |
| Van der Waals Radius | ~1.75 Å (Cl) | ~2.2 Å (CF | Cl fits tighter pockets where CF |
| Lipophilicity (LogP) | Moderate Increase | High Increase | Cl improves solubility profiles compared to CF |
| Metabolic Stability | Susceptible to oxidative metabolism | Highly Stable | CF |
| Electronic Effect | Cl makes the amide NH less acidic than CF |
Synthetic Architecture & Workflows
The synthesis of 3-chloro-4-methylbenzamide derivatives generally proceeds via two vectors: Core Construction (building the amide) or Functionalization (using the amide as a nucleophile/electrophile).
Validated Synthetic Pathways
The following diagram illustrates the critical pathways for synthesizing both the core scaffold and its downstream urea/reverse-amide derivatives used in kinase inhibition.
Figure 1: Divergent synthetic pathways. The top route generates the benzamide core (common in antimicrobial research), while the bottom route utilizes the aniline equivalent to generate urea-linked kinase inhibitors.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of In-Process Controls (IPC) ensures that resources are not wasted on failed reactions.
Protocol A: Synthesis of the Core 3-Chloro-4-methylbenzamide
Objective: Conversion of the benzoic acid to the primary amide. Scale: 10 mmol input.
-
Activation:
-
Charge a dry Round Bottom Flask (RBF) with 3-chloro-4-methylbenzoic acid (1.70 g, 10 mmol).
-
Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic amount of DMF (2 drops).
-
IPC 1: Ensure the system is under inert atmosphere (
). -
Add Oxalyl Chloride (1.1 mL, 12 mmol) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
IPC 2: Take an aliquot, quench with MeOH, and check TLC/LCMS. Disappearance of acid peak and appearance of methyl ester indicates complete activation.
-
Evaporate solvent/excess reagent to yield the crude acid chloride (yellow oil/solid).
-
-
Amidation:
-
Re-dissolve the crude acid chloride in anhydrous THF (15 mL).
-
Cool to 0°C.[1]
-
Add Ammonium Hydroxide (28% NH
) (5 mL) or bubble NH gas slowly. -
Stir for 1 hour. A white precipitate should form immediately.
-
-
Workup & Purification:
-
Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO
, then Brine. -
Dry over Na
SO and concentrate. -
Recrystallization: Use Ethanol/Water if purity <95%.
-
Protocol B: Synthesis of Urea Derivatives (Kinase Inhibitor Motif)
Context: This mimics the synthesis of "Type II" kinase inhibitors where the 3-chloro-4-methylphenyl ring occupies the allosteric pocket.
-
Isocyanate Formation:
-
Dissolve 3-chloro-4-methylaniline (1.0 eq) in dry DCM.
-
Add Triethylamine (2.5 eq). Cool to 0°C.[1]
-
Add Triphosgene (0.35 eq) dissolved in DCM dropwise.
-
IPC: Monitor by IR (appearance of -N=C=O stretch at ~2270 cm
).
-
-
Coupling:
-
Once isocyanate formation is complete, add the Heterocyclic Amine (e.g., 3-aminopyridine derivative) (1.0 eq) directly to the pot.
-
Heat to reflux for 4–6 hours.
-
Cool and filter the precipitate. The urea product is often sparingly soluble in DCM, allowing for filtration purification.
-
Medicinal Chemistry Applications
Kinase Inhibition (BCR-ABL & p38 MAPK)
The 3-chloro-4-methylbenzamide structure is a validated scaffold for inhibiting tyrosine kinases.
-
Mechanism: These derivatives typically bind in the "DFG-out" conformation. The amide/urea linker forms hydrogen bonds with the Glu/Asp of the kinase hinge region, while the 3-chloro-4-methylphenyl ring penetrates the hydrophobic allosteric pocket created by the activation loop movement.
-
Key Insight: Derivatives such as NS-187 demonstrate that the 3-chloro substitution can maintain potency against Imatinib-resistant mutants (like T315I) better than the native structure in some cases due to subtle steric accommodation.
Antimicrobial & Antifungal Activity
Recent studies have highlighted the utility of N-(3-chlorophenethyl)-4-nitrobenzamide derivatives.
-
Activity: These compounds show moderate to high activity against S. aureus and E. coli.
-
SAR Note: The presence of the electron-withdrawing Nitro group on the benzamide, coupled with the lipophilic 3-chloro-4-methyl tail, enhances membrane permeability.
Agrochemicals
Benzamides are potent inhibitors of microtubule assembly in fungi. The 3,4-disubstitution pattern provides the necessary lipophilicity for cuticular penetration in crop protection applications.
Visualizing the Mechanism of Action (SAR)
The following diagram conceptualizes the binding mode of a 3-chloro-4-methylbenzamide derivative within a generic Kinase ATP-binding pocket.
Figure 2: SAR Binding Mode. The 3-Cl-4-Me tail (Green) is critical for occupying the deep hydrophobic pocket, providing selectivity over other kinases.
References
-
PubChem. (2025).[2] 3-Chloro-4-methylbenzamide | C8H8ClNO.[2] National Library of Medicine. [Link]
-
Kimura, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.[3][4] [Link]
-
De, S. K. (2023).[3] Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors. Recent Patents on Anti-Cancer Drug Discovery. [Link]
-
Alghamdi, S., et al. (2022).[2][5] Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Robust Synthesis of 3-Chloro-4-methylbenzamide from 3-chloro-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-chloro-4-methylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details a reliable and efficient two-step, one-pot procedure starting from 3-chloro-4-methylbenzoic acid. The methodology hinges on the in-situ formation of a highly reactive 3-chloro-4-methylbenzoyl chloride intermediate using thionyl chloride (SOCl₂), followed by immediate amidation. This application note elucidates the chemical rationale behind the chosen synthetic strategy, provides a detailed, step-by-step experimental protocol, and outlines necessary safety precautions. The intended audience includes researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction and Scientific Background
Benzamide derivatives are a cornerstone of modern pharmacology, appearing in a wide array of approved therapeutic agents. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, which allows for specific and strong interactions with biological targets such as enzymes and receptors. The specific substitution pattern of 3-chloro-4-methylbenzamide makes it a key precursor for more complex molecules in agrochemical and pharmaceutical research.
The direct condensation of a carboxylic acid with an amine to form an amide is generally unfavorable under standard conditions. This is due to a competing and rapid acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[1][2][3] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This process, known as "activation," is the critical first step in many amidation reactions.[4]
This guide focuses on a classic and highly effective activation strategy: the conversion of 3-chloro-4-methylbenzoic acid into its corresponding acyl chloride.[2][5][6] Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, readily undergoing nucleophilic attack by amines to form the desired amide bond in high yield.[2] Thionyl chloride (SOCl₂) is selected as the activating reagent due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[5][7]
Synthetic Strategy and Mechanistic Rationale
The conversion is performed as a one-pot synthesis, which enhances efficiency by avoiding the isolation and purification of the moisture-sensitive acyl chloride intermediate. The overall process is divided into two distinct mechanistic phases within the same reaction vessel.
Phase I: Acyl Chloride Formation
The carboxylic acid is first treated with thionyl chloride. The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂.[6] This forms a chlorosulfite intermediate, transforming the hydroxyl group into an excellent leaving group. A subsequent attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the concurrent release of sulfur dioxide and hydrogen chloride gas.[3][5][8] This step is essentially irreversible as the gaseous byproducts escape, driving the reaction to completion.[8]
Phase II: Amide Formation (Aminolysis)
Once the formation of 3-chloro-4-methylbenzoyl chloride is complete and excess thionyl chloride has been removed, an aqueous solution of ammonia is introduced. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. This addition is followed by the elimination of the chloride leaving group, forming the stable 3-chloro-4-methylbenzamide product. This classic transformation is a variant of the well-known Schotten-Baumann reaction.[2][9]
Visualized Mechanisms and Workflow
Caption: Mechanism of acyl chloride formation.
Caption: Mechanism of amide formation from acyl chloride.
Caption: One-pot experimental workflow diagram.
Detailed Experimental Protocol
This protocol is adapted from established procedures for acyl chloride formation and subsequent amidation.[10][11]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |
| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 10.0 g (58.6 mmol) | Sigma-Aldrich, ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | 15.0 mL (~24.6 g, 207 mmol) | Acros Organics, 99% |
| Toluene | C₇H₈ | 92.14 | 50 mL | Fisher Scientific, Anhydrous |
| Ammonium Hydroxide | NH₄OH | 35.04 | ~60 mL (28-30% aq. soln.) | J.T. Baker, ACS Grade |
| Deionized Water | H₂O | 18.02 | As needed | In-house |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Ice bath
Step-by-Step Procedure
-
Reaction Setup:
-
Place 10.0 g (58.6 mmol) of 3-chloro-4-methylbenzoic acid into a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous toluene to the flask.
-
Fit the flask with a reflux condenser and a dropping funnel. Ensure the gas outlet from the top of the condenser is directed to a gas trap/scrubber containing aqueous NaOH to neutralize the HCl and SO₂ gases produced.
-
-
Formation of 3-Chloro-4-methylbenzoyl Chloride:
-
Charge the dropping funnel with 15.0 mL of thionyl chloride.
-
Begin stirring the toluene slurry and add the thionyl chloride dropwise over 15-20 minutes. The reaction is exothermic and gas evolution will be observed.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain a gentle reflux for 2.5 hours.[11] The reaction mixture should become a clear solution.
-
-
Removal of Excess Reagents:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions during amidation. The endpoint is a viscous oil or solid residue of crude 3-chloro-4-methylbenzoyl chloride.
-
-
Amidation:
-
Cool the flask containing the crude acyl chloride residue in an ice bath.
-
CAUTION: This step is highly exothermic. Slowly and carefully add 60 mL of chilled concentrated ammonium hydroxide solution in portions to the residue with vigorous stirring. A thick white precipitate of 3-chloro-4-methylbenzamide will form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
-
Product Isolation and Purification:
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any ammonium salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The typical yield is in the range of 85-95%. The product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
-
Expected Results and Characterization
-
Product: 3-chloro-4-methylbenzamide
-
Appearance: White to off-white crystalline solid
-
Molecular Formula: C₈H₈ClNO[12]
-
Molecular Weight: 169.61 g/mol
-
Melting Point: The literature value for the melting point can be used for preliminary purity assessment.
Safety and Hazard Management
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. The reaction apparatus must be equipped with a gas scrubber.
-
Ammonium Hydroxide (NH₄OH): Corrosive and causes burns. Use with adequate ventilation and appropriate PPE. The addition to the acyl chloride is highly exothermic and must be done slowly with cooling.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Handle in a fume hood.
References
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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Adair, G. R. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
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-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Available at: [Link]
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-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
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Costanzo, M. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]
-
MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]
-
PubChemLite. (n.d.). 3-chloro-4-methylbenzamide (C8H8ClNO). Available at: [Link]
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-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]
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Application Note: Optimized Reaction Protocols for the Preparation of 3-Chloro-4-methylbenzamide
Abstract: This document provides detailed, validated protocols for the synthesis of 3-Chloro-4-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Two primary, reliable synthetic routes are presented: a high-yield, two-step method proceeding through an acyl chloride intermediate, and a controlled partial hydrolysis of the corresponding nitrile. The guide explains the mechanistic rationale behind procedural choices, offers step-by-step instructions, and includes purification and characterization guidelines to ensure the synthesis of high-purity material.
Introduction
3-Chloro-4-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds. The reliable and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development and chemical synthesis. This guide presents two field-proven methods for its preparation, starting from readily available commercial precursors: 3-chloro-4-methylbenzoic acid and 3-chloro-4-methylbenzonitrile. The selection of a particular route may depend on factors such as available starting materials, scale, and tolerance for specific reagents.
Method 1: Two-Step Synthesis from 3-Chloro-4-methylbenzoic Acid via an Acyl Chloride Intermediate
This is the most common and robust method for preparing primary amides from carboxylic acids.[1] The strategy involves the initial activation of the carboxylic acid to a more electrophilic species, the acyl chloride, which then readily reacts with an ammonia source.[1][2]
Principle and Rationale
The direct reaction between a carboxylic acid and ammonia to form an amide is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. To overcome this, the hydroxyl group of the carboxylic acid is replaced by a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[1][3] The resulting 3-chloro-4-methylbenzoyl chloride is a highly reactive electrophile. The subsequent reaction with ammonia is a classic nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon, leading to the formation of the stable amide bond.[4][5]
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of 3-Chloro-4-methylbenzamide.
Detailed Experimental Protocols
Part A: Synthesis of 3-Chloro-4-methylbenzoyl chloride
-
Reagent Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize HCl and SO₂).
-
Charging the Flask: Add 3-chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) to the flask.
-
Addition of Thionyl Chloride: Carefully add thionyl chloride (13.0 mL, 21.0 g, 176 mmol, 3.0 equiv) to the flask.[6]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.[6]
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[6] The product, 3-chloro-4-methylbenzoyl chloride, is a liquid and can be used directly in the next step without further purification.
Part B: Synthesis of 3-Chloro-4-methylbenzamide
-
Reagent Setup: Place a beaker containing concentrated aqueous ammonia (approx. 28-30%, 100 mL) in an ice-water bath and stir with a magnetic stirrer.
-
Addition of Acyl Chloride: Add the crude 3-chloro-4-methylbenzoyl chloride dropwise from an addition funnel to the cold, stirred ammonia solution. The reaction is exothermic and a white precipitate will form immediately.[4]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove ammonium chloride and any remaining ammonia.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is 85-95%.
Data Summary Table
| Parameter | Step A: Acyl Chloride Formation | Step B: Amidation |
| Starting Material | 3-Chloro-4-methylbenzoic acid | 3-Chloro-4-methylbenzoyl chloride |
| Key Reagent | Thionyl Chloride (SOCl₂) | Concentrated Ammonia (NH₃) |
| Stoichiometry | ~3 equivalents | Large excess |
| Solvent | None (SOCl₂ acts as solvent) | Water |
| Temperature | Reflux (~80-90 °C) | 0-5 °C |
| Reaction Time | 2-3 hours | ~30 minutes |
| Typical Yield | ~95% (crude) | 85-95% (from benzoic acid) |
Method 2: Controlled Hydrolysis of 3-Chloro-4-methylbenzonitrile
This method provides a more atom-economical route to the target amide, starting from the corresponding nitrile. The key challenge in nitrile hydrolysis is preventing the reaction from proceeding all the way to the carboxylic acid.[7]
Principle and Rationale
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions.[8] The reaction proceeds via nucleophilic attack of water (in acid) or hydroxide (in base) on the nitrile carbon, followed by tautomerization. For the synthesis of amides, conditions must be carefully controlled to favor the formation of the amide and prevent its subsequent hydrolysis. Using concentrated sulfuric acid can be effective because it acts as both a catalyst and a dehydrating agent, limiting the amount of free water available for the second hydrolysis step to the carboxylic acid.[9]
Experimental Workflow Diagram
Caption: Workflow for the controlled hydrolysis of 3-Chloro-4-methylbenzonitrile.
Detailed Experimental Protocol
-
Reagent Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stirrer in an ice-water bath.
-
Charging the Flask: Add 3-chloro-4-methylbenzonitrile (10.0 g, 66.0 mmol) to the flask.[10][11]
-
Addition of Acid: While stirring and maintaining the temperature below 20 °C, slowly and carefully add concentrated sulfuric acid (98%, 50 mL) to the nitrile.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A white precipitate of the amide will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the product extensively with cold water until the filtrate is neutral (pH ~7) to remove all traces of acid.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
Data Summary Table
| Parameter | Value |
| Starting Material | 3-Chloro-4-methylbenzonitrile |
| Key Reagent | Concentrated Sulfuric Acid (H₂SO₄) |
| Solvent | None (H₂SO₄ acts as solvent/reagent) |
| Temperature | 0-25 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Purification and Characterization
Purification: For most applications, the product obtained from either method after washing and drying is of sufficient purity (>95%). If higher purity is required, recrystallization is effective.
-
Recrystallization Solvent: A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of aromatic protons, the methyl group protons, and the broad singlet for the -NH₂ protons.
-
¹³C NMR: Confirm the number of unique carbon atoms and the presence of the carbonyl carbon signal (~168-170 ppm).
-
FT-IR: Look for characteristic peaks for the N-H stretch (two bands, ~3350 and 3170 cm⁻¹), the C=O stretch (~1660 cm⁻¹), and C-Cl stretch.
-
Conclusion
This application note details two distinct and reliable protocols for the synthesis of 3-Chloro-4-methylbenzamide. The two-step conversion from 3-chloro-4-methylbenzoic acid via the acyl chloride intermediate is a high-yielding and robust method suitable for various scales. The controlled hydrolysis of 3-chloro-4-methylbenzonitrile offers a more direct, atom-economical alternative, though it requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid. The choice of method will be dictated by starting material availability, cost, and the specific requirements of the research project.
References
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K. Ishihara, S. Ohara, H. Yamamoto. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry, 2013. [Link]
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Scribd. "Carboxylic Acid To Amide Reagents Details | PDF." Accessed February 18, 2026. [Link]
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C. A. G. N. Montalbetti, V. Falque. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." SpringerPlus, 2017. [Link]
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PrepChem.com. "Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide." Accessed February 18, 2026. [Link]
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M. Movassaghi, M. A. Schmidt. "Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or." Chemical Science, 2020. [Link]
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P. G. M. Wuts. "Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide." Organic Syntheses, 2007. [Link]
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F. G. Gelalcha. "One-pot synthesis of amides from carboxylic acids activated using thionyl chloride." RSC Advances, 2014. [Link]
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Fisher Scientific. "Amide Synthesis." Accessed February 18, 2026. [Link]
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-
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-
Chemguide. "reaction between acyl chlorides and ammonia - addition / elimination." Accessed February 18, 2026. [Link]
-
Organic Syntheses. "Alkylation of Nitriles." Accessed February 18, 2026. [Link]
-
PubChem. "3-Chloro-4-(4-chloro-2-hydroxyphenoxy)-N-methylbenzamide." Accessed February 18, 2026. [Link]
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-
M. M. M. Abdoh, M. A. A. El-Nabi, H. M. A. Al-Hazimi. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)." Zeitschrift für Naturforschung A, 2001. [Link]
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Chemistry LibreTexts. "Reactions of Acyl Chlorides Involving Nitrogen Compounds." Accessed February 18, 2026. [Link]
-
Study.com. "Write a structural formula for the principal organic product of the following reaction: p-chlorobenzoyl chloride and ammonia." Accessed February 18, 2026. [Link]
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-
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-
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-
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-
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Application Note: Strategic Utilization of 3-Chloro-4-methylbenzamide in Medicinal Chemistry
This Application Note is structured to serve as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic property listing to focus on the strategic utility of 3-Chloro-4-methylbenzamide (CAS: 24377-95-5) as a versatile scaffold in modern drug discovery.[1][2]
Executive Summary
3-Chloro-4-methylbenzamide represents a "privileged scaffold" in early-stage drug discovery due to its unique combination of electronic distinctiveness and orthogonal reactivity.[1] Unlike simple benzamides, the 3-chloro and 4-methyl substituents provide specific steric handles and electronic modulation (Hammett
This guide details the use of this building block in:
-
Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight (MW 169.61), high-ligand-efficiency starting point.[1]
-
Divergent Synthesis: Leveraging the aryl chloride for cross-coupling while preserving the amide pharmacophore.
-
Case Applications: Specifically in the design of Melanocortin-5 receptor (MC5R) antagonists and kinase inhibitors.
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Value | Drug Discovery Significance |
| CAS Number | 24377-95-5 | Unique identifier for procurement/database registration.[1] |
| MW | 169.61 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| LogP | ~2.5 | Good lipophilicity for membrane permeability without being "greasy". |
| H-Bond Donors | 2 (Amide | Critical for anchoring in the ATP-binding pocket of kinases.[1] |
| H-Bond Acceptors | 1 (Carbonyl | Directional H-bond acceptor.[1] |
| Rotatable Bonds | 1 (Amide-Aryl) | Low entropic penalty upon binding.[1] |
Reactivity Vectors
The molecule offers three distinct vectors for chemical elaboration, allowing for "SAR by Catalog" or rapid library generation:
-
Vector A (Amide): Hydrolysis to acid, dehydration to nitrile, or Hoffman rearrangement to aniline.
-
Vector B (Aryl Chloride): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Note: The chloride is less reactive than bromide, requiring electron-rich ligands (e.g., SPhos, XPhos).
-
Vector C (Methyl Group): Benzylic oxidation to aldehyde/acid or radical halogenation.
Synthetic Utility & Protocols
Pathway Visualization
The following diagram illustrates the divergent synthesis potential starting from 3-Chloro-4-methylbenzamide.
Protocol: Suzuki-Miyaura Coupling on the Aryl Chloride
Rationale: Coupling an aryl chloride is challenging due to the strong C-Cl bond (approx. 96 kcal/mol).[1] Standard ligands (
Reagents:
-
Substrate: 3-Chloro-4-methylbenzamide (1.0 equiv)[1]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base: K
PO (2.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with 3-Chloro-4-methylbenzamide (169 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)
(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K PO (424 mg, 2.0 mmol). -
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Self-Validation: The reaction mixture should turn from dark red/brown to black (active Pd species).
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). -
Expected Outcome: A biaryl amide product. Yields typically range from 75-90%.[1]
Protocol: Amide Dehydration to Nitrile
Rationale: Converting the primary amide to a nitrile creates a versatile intermediate for heterocycle synthesis (e.g., tetrazoles, oxadiazoles).
Procedure:
-
Dissolve 3-Chloro-4-methylbenzamide (1.0 equiv) in dry DMF.
-
Cool to 0°C. Add Cyanuric Chloride (0.5 equiv) effectively or Thionyl Chloride (1.5 equiv).
-
Stir at RT for 2 hours.
-
Pour into ice water. The nitrile product often precipitates as a solid.
Case Studies in Drug Discovery
Melanocortin-5 Receptor (MC5R) Antagonists
Research has identified 3-chloro-4-methylbenzamide derivatives as potent antagonists for MC5R, a target implicated in sebaceous gland regulation (acne treatment).[1]
-
Mechanism: The benzamide core mimics the endogenous ligand's pharmacophore, while the 3-chloro group occupies a hydrophobic sub-pocket, enhancing selectivity over MC1R/MC3R.
-
Key Insight: The 4-methyl group prevents metabolic oxidation at the para-position, extending the half-life (
) of the compound in microsomal stability assays.
Fragment-Based Screening (FBS)
In kinase inhibitor campaigns, this molecule serves as an excellent "fragment" seed.
-
Binding Mode: The amide
acts as a donor to the hinge region (e.g., Glu/Met residues), while the carbonyl accepts a H-bond. -
Growth Vector: The Chlorine atom is replaced (via the Suzuki protocol above) to extend into the "gatekeeper" region or solvent-exposed front, rapidly improving potency from
M to nM range.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye). Harmful if swallowed.
-
GHS Classification: H302 (Acute Tox), H315 (Skin Irrit), H319 (Eye Irrit).
-
Storage: Store at RT, kept dry. Stable under normal conditions.
-
Disposal: Halogenated organic waste stream.[1]
References
-
Synthesis of 3-chloro-4-methylbenzamide derivatives: PrepChem. "Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide." Available at: [Link] (Accessed Oct 2023).
-
MC5R Antagonist Application: Google Patents. "CA2716250A1 - 3-aminoalkyl-1,4-diazepan-2-one melanocortin-5 receptor antagonists."[1][3] Available at: .
-
Chemical Properties & CAS Verification: PubChem. "3-Chloro-4-methylbenzamide (CID 2801401)."[1][4] Available at: [Link].
-
Buchwald-Hartwig Methodology: Wikipedia/Review.[1] "Buchwald–Hartwig amination."[5][6][7][8] Available at: [Link].
-
Suzuki Coupling of Aryl Chlorides: Organic Chemistry Portal. "Suzuki Coupling."[9][10][11][12] Available at: [Link].
Sources
- 1. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]
- 2. 3-Chloro-4-methylbenzoic acid | 5162-82-3 | Benchchem [benchchem.com]
- 3. CA2716250A1 - 3-aminoalkyl-1,4-diazepan-2-one melanocortin-5 receptor antagonists - Google Patents [patents.google.com]
- 4. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Lab Reporter [fishersci.se]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of the Amide Group in 3-Chloro-4-methylbenzamide
Executive Summary & Strategic Importance
3-Chloro-4-methylbenzamide (CAS: 24377-95-5) is a pivotal structural motif in the synthesis of agrochemicals (specifically avicides like Starlicide) and an emerging scaffold in kinase inhibitor development. Its unique substitution pattern—featuring an electron-donating methyl group para to the amide and an electron-withdrawing chlorine meta to the amide—creates a specific electronic push-pull system that influences the reactivity of the amide nitrogen.
This Application Note provides validated protocols for three critical transformations of the amide group:
-
Hofmann Rearrangement: Synthesis of the aniline pharmacophore.
-
Chemoselective Dehydration: Accessing the nitrile intermediate.
-
Hydride Reduction: Generation of the benzylamine scaffold without dehalogenation.
Reaction Landscape & Decision Matrix
The following decision tree illustrates the divergent synthetic pathways available for this substrate.
Figure 1: Divergent functionalization pathways for 3-Chloro-4-methylbenzamide.
Protocol A: Hofmann Rearrangement (Synthesis of Aniline)
This transformation is industrially significant for producing 3-chloro-4-methylaniline (the active component of Starlicide).
Mechanism & Causality:
The reaction proceeds via the formation of an N-chloroamide intermediate. Base-mediated deprotonation triggers the migration of the aryl group to the nitrogen, expelling chloride and forming an isocyanate. Hydrolysis of the isocyanate yields the amine and
Experimental Protocol
Reagents: Sodium Hypochlorite (10-13% active chlorine), Sodium Hydroxide (50% w/w), 3-Chloro-4-methylbenzamide.
-
Preparation: Charge a reaction vessel with 3-Chloro-4-methylbenzamide (10.0 g, 59 mmol) and water (30 mL).
-
Basification: Cool to 0–5°C. Add NaOH solution (50%, 4.8 g) dropwise. Stir for 15 minutes.
-
Chlorination: Slowly add NaOCl solution (approx. 1.1 eq) while maintaining internal temperature <10°C. Caution: Exothermic.
-
Rearrangement: Allow the mixture to warm to 20°C over 1 hour, then heat gradually to 80°C for 1 hour. The solution will become homogeneous before the amine oil separates.
-
Work-up: Cool to room temperature. Extract with Toluene (
mL). Wash organics with brine.[3][4] -
Purification: Dry over
and concentrate. Distillation (b.p. ~125°C at 15 mmHg) yields the pure aniline.
Validation Criteria:
-
IR: Disappearance of Amide I/II bands (1650/1600
). Appearance of primary amine doublet (~3400/3300 ). -
Yield Target: >85%.
Protocol B: Chemoselective Dehydration (Synthesis of Nitrile)
Converting the primary amide to 3-chloro-4-methylbenzonitrile requires removing one equivalent of water.
Mechanism & Causality:
We recommend Propylphosphonic Anhydride (T3P) over Thionyl Chloride (
Experimental Protocol (Green Chemistry Approach)
Reagents: T3P (50% in EtOAc), Triethylamine (
-
Solvation: Dissolve 3-Chloro-4-methylbenzamide (1.0 g, 5.9 mmol) in Ethyl Acetate (10 mL).
-
Activation: Add
(1.8 g, 3.0 eq). Cool to 0°C.[3] -
Dehydration: Add T3P solution (2.0 eq) dropwise.
-
Reaction: Reflux (approx. 77°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Work-up: Wash the reaction mixture with water (
), saturated , and brine. -
Isolation: Evaporate solvent. The nitrile usually crystallizes upon standing or requires short-path silica filtration.
Validation Criteria:
-
IR: Strong, sharp signal at ~2230
(C N stretch). -
Melting Point: Check against standard (approx. 48–50°C).
Protocol C: Controlled Reduction (Synthesis of Benzylamine)
Reduction to 3-chloro-4-methylbenzylamine presents a chemoselectivity challenge: preventing the hydrodehalogenation (loss of Chlorine) which frequently occurs with Lithium Aluminum Hydride (
Mechanism & Causality:
Borane-Dimethyl Sulfide (
Experimental Protocol
Reagents:
-
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve 3-Chloro-4-methylbenzamide (500 mg, 2.95 mmol) in anhydrous THF (5 mL).
-
Addition: Add
(4.5 mL, 3.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux for 3 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol dropwise to destroy excess Borane (hydrogen gas evolution).
-
Acid Hydrolysis: Add 1M HCl (5 mL) and reflux for 1 hour (to break the Boron-Amine complex).
-
Work-up: Basify with NaOH to pH >10. Extract with DCM.
-
Purification: Isolate as the HCl salt by adding ethereal HCl, or use column chromatography (
).
Validation Criteria:
-
NMR (
): Disappearance of aromatic amide protons. Appearance of benzylic singlet (~3.8 ppm). -
MS: M+H = 156.0 (Aniline product would be 142.0; check for dehalogenation mass of 122.0).
Analytical Data Summary
| Functional Group | Transformation | Key IR Signal | Key NMR Signal ( |
| Amide (Start) | N/A | 1650 | Broad singlets (NH2) 6.0-8.0 ppm |
| Aniline | Hofmann | 3300-3400 | Upfield shift of Ar-H ortho to N |
| Nitrile | Dehydration | 2230 | Loss of NH2 protons |
| Benzylamine | Reduction | Loss of C=O | New |
Safety & Handling (HSE)
-
3-Chloro-4-methylaniline: Highly toxic (Avicide). Use dedicated glassware and deactivate waste with bleach before disposal.
-
Sodium Hypochlorite: Incompatible with acids (releases Chlorine gas) and ammonia (releases Chloramines).
-
Borane-DMS: Pyrophoric and generates stench. Use in a well-ventilated fume hood with a scrubber.
References
-
Hofmann Rearrangement Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2]
-
Synthesis of Starlicide (3-chloro-4-methylaniline): U.S. Patent 3,993,694. Process for the preparation of 3-chloro-4-methylaniline.[4][5]
-
T3P Dehydration Applications: Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Carboxylic Acids to Nitriles." Synlett, 2009(16), 2723-2727.
-
Borane Reduction Selectivity: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of structure on the rate of reaction of representative carboxylic acid amides with borane-dimethyl sulfide." Journal of Organic Chemistry, 47(16), 3153–3163.
Sources
Application Note: Microwave-Assisted Synthesis of 3-Chloro-4-methylbenzamide
Executive Summary
This Application Note details two distinct, high-efficiency protocols for the synthesis of 3-Chloro-4-methylbenzamide , a critical intermediate in the development of kinase inhibitors and agrochemicals. Moving beyond traditional thermal reflux methods—which often require corrosive thionyl chloride (
We present two strategic routes:
-
Route A (Green Chemistry): Oxidative hydration of 3-chloro-4-methylbenzonitrile using aqueous sodium perborate. This is the preferred route for purity and atom economy.
-
Route B (Cost-Effective): Solvent-free direct amidation of 3-chloro-4-methylbenzoic acid using urea.[1] This route is ideal for bulk synthesis where starting material cost is the primary driver.
Scientific Foundation & Reaction Engineering
The Microwave Advantage: Dielectric Heating vs. Thermal Conduction
In traditional heating, energy is transferred via convection and conduction from the vessel walls, creating thermal gradients and "wall effects" that can degrade sensitive benzamides. Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction .[1]
-
Mechanism: The 3-chloro-4-methylbenzonitrile (dipolar) and the aqueous solvent align with the oscillating electric field.[1] The molecular friction generated by this re-alignment (billions of times per second) generates instantaneous volumetric heat.
-
Specific Effect: For the nitrile hydration, the superheating of water in a sealed vessel increases the dielectric constant (
) of water, making it a more effective nucleophile for attacking the nitrile carbon.
Mechanistic Pathway (Route A)
The sodium perborate (
Figure 1: Mechanistic pathway for the oxidative hydration of nitriles using sodium perborate under microwave irradiation.
Experimental Protocols
Protocol A: Oxidative Hydration of Nitrile (Recommended)
Objective: Synthesis of 3-Chloro-4-methylbenzamide from 3-Chloro-4-methylbenzonitrile. Scale: 1.0 mmol (Optimization scale).
Reagents & Materials
| Component | Stoichiometry | Quantity | Role |
| 3-Chloro-4-methylbenzonitrile | 1.0 equiv | 151.6 mg | Substrate |
| Sodium Perborate Tetrahydrate | 4.0 equiv | 615 mg | Oxidant/Hydrating Agent |
| Water : Ethanol | 2:1 v/v | 10 mL : 5 mL | Solvent System |
| Vessel | N/A | 30 mL Quartz/Glass | High-pressure sealed vial |
Step-by-Step Methodology
-
Preparation: In a 30 mL microwave process vial, dissolve 3-Chloro-4-methylbenzonitrile (151.6 mg) in 5 mL of Ethanol.
-
Addition: Add 10 mL of deionized water followed by Sodium Perborate Tetrahydrate (615 mg). Note: The mixture may be heterogeneous initially.[2]
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation (Microwave Setup):
-
Workup:
-
Allow the vessel to cool to <50°C (air jet cooling).
-
The product often precipitates upon cooling. If not, extract with Ethyl Acetate (
mL). -
Dry organic layer over anhydrous
and concentrate in vacuo.[1]
-
-
Purification: Recrystallization from Ethanol/Water (1:1) or flash chromatography (Ethyl Acetate/Hexane).[1]
Protocol B: Solvent-Free Direct Amidation (Alternative)
Objective: Synthesis from 3-Chloro-4-methylbenzoic acid.[1][3] Context: This method exploits the "urea melt" phenomenon, where urea acts as both reagent and solvent at high temperatures.
Reagents & Materials
| Component | Stoichiometry | Quantity | Role |
| 3-Chloro-4-methylbenzoic acid | 1.0 equiv | 170.6 mg | Substrate |
| Urea | 3.0 equiv | 180 mg | Ammonia Source/Melt |
| Imidazole | 1.0 equiv | 68 mg | Catalyst |
Step-by-Step Methodology
-
Mixing: Grind the carboxylic acid, urea, and imidazole in a mortar and pestle until a fine, homogeneous powder is achieved. Crucial Step: Intimate mixing ensures uniform melting.[1]
-
Loading: Transfer the powder into a 10 mL microwave vial. Do NOT add solvent.[1][2][4][5]
-
Irradiation:
-
Temperature: 160°C.[1]
-
Hold Time: 10 - 15 minutes.
-
Power: Max 300W (Use IR sensor if available, as internal probes can foul in melts).
-
-
Workup:
-
While still warm (~80°C), add 5 mL of water to the melt. Sonicate to dissolve excess urea.[1]
-
Filter the resulting solid precipitate.
-
Wash the filter cake with 10%
(to remove unreacted acid) and then water.
-
-
Drying: Vacuum dry at 60°C.
Analytical Validation
Upon isolation, the compound must be validated against the following specifications.
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 142 - 144°C | Distinctive sharp range [Ref 1].[1] |
| IR (ATR) | 3360, 3180 ( | Amide I and II bands are diagnostic. |
| 1H NMR | Solvent: |
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted hydration of 3-chloro-4-methylbenzonitrile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion due to poor solubility. | Increase Ethanol ratio to 1:1 or switch to |
| Product is Oily | Impurities or residual solvent.[1] | Recrystallize from minimal hot ethanol.[1] Check NMR for residual solvent.[1] |
| Vessel Over-pressure | Decomposition of Perborate ( | Reduce scale or increase headspace volume (use 30mL vial for 1mmol). |
| Sublimation (Route B) | Urea subliming onto vial walls.[1] | Use a "snap-cap" vial with active cooling on the upper neck if possible, or lower temp to 150°C and extend time. |
References
-
Melting Point & Characterization: Global Chem Mall. 3-Chloro-4-methylbenzamide Properties and Specifications. Link
-
Nitrile Hydration Protocol: Sharifi, A., et al. "Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate."[1] Synthetic Communications (via Taylor & Francis/ResearchGate).[1] Link
-
Urea Amidation Protocol: Perreux, L., Loupy, A., & Volatron, F. "Solvent-free preparation of amides from acids and primary amines under microwave irradiation." Tetrahedron. Link
-
Microwave Mechanism: Kappe, C. O.[1][5][6][7] "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link
Sources
scale-up procedures for 3-Chloro-4-methylbenzamide production
Application Note & Protocol: Scale-Up Production of 3-Chloro-4-methylbenzamide
Critical Data Clarification
IMPORTANT: The request referenced CAS 23516-79-2 , which corresponds to 1-(4-Aminophenyl)-2,2,2-trifluoroethanone.[1][2][3] Based on the explicit topic name provided, this guide details the production of 3-Chloro-4-methylbenzamide (Correct CAS: 24377-95-5 ). Ensure you are using the correct starting materials for the benzamide target.
Executive Summary
3-Chloro-4-methylbenzamide is a structural motif frequently utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., inhibitors of specific kinases or GPCR ligands). While laboratory-scale synthesis often employs coupling agents (EDC/HOBt), these are cost-prohibitive at scale. This protocol details a Two-Step One-Pot procedure via the acid chloride, optimized for kilolab scale-up (1–5 kg). This route maximizes atom economy and simplifies purification to a crystallization step, avoiding chromatography.
Key Performance Indicators (KPIs):
-
Target Yield: >90% (Isolated)
-
Purity: >98.5% (HPLC)
-
Cycle Time: 12–16 Hours
Chemical Reaction Strategy
The synthesis proceeds via the activation of 3-chloro-4-methylbenzoic acid using thionyl chloride (
Reaction Scheme:
-
Activation:
-
Amidation:
Note: Toluene is selected as the solvent for its high boiling point (allowing complete removal of
Process Safety & Risk Assessment
Before proceeding, review the Material Safety Data Sheets (MSDS) for all reagents.
| Hazard | Risk Description | Mitigation Strategy |
| Thionyl Chloride | Reacts violently with water; releases toxic | Use a caustic scrubber (NaOH) for off-gas. Ensure reactor is dry ( |
| Exotherm | Amidation is highly exothermic. | Inverse Addition: Add acid chloride to the ammonia solution to control heat generation. |
| Ammonia | Corrosive, inhalation hazard. | Use a closed system; maintain temperature |
| Solids Handling | Product is a skin/eye irritant.[3][4] | Wear full PPE (Tyvek suit, respirator) during filtration and drying. |
Detailed Experimental Protocol (1.0 kg Scale)
Phase A: Acid Chloride Formation
-
Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet. Connect the condenser outlet to a caustic scrubber (20% NaOH).
-
Charging: Charge 3-chloro-4-methylbenzoic acid (1.0 kg, 5.86 mol) and Toluene (3.0 L). Start stirring at 250 RPM.
-
Catalyst: Add DMF (5.0 mL) as a catalyst to form the Vilsmeier intermediate, which accelerates the reaction.
-
Addition: Heat the slurry to 50°C. Add Thionyl Chloride (836 g, 510 mL, 7.03 mol, 1.2 eq) dropwise over 60 minutes. Expect gas evolution.
-
Reaction: Heat the mixture to Reflux (110°C) . Hold for 3–4 hours.
-
IPC (In-Process Control): Take an aliquot, quench with methanol, and analyze by HPLC. Target: <1.0% Methyl ester of starting acid.
-
-
Distillation: Switch condenser to distillation mode. Distill off excess
and approximately 1.0 L of Toluene under mild vacuum (400 mbar) or atmospheric pressure to ensure complete removal of .-
Why? Residual
will react with ammonia to form violent byproducts.
-
-
Dilution: Cool the residue (Acid Chloride solution) to 20°C.
Phase B: Amidation (Inverse Addition)
-
Receiver Setup: In a separate 10 L reactor, charge Ammonium Hydroxide (28-30% aq) (2.0 L, ~15 mol, excess) and Water (1.0 L). Cool to 0–5°C .
-
Addition: Transfer the cooled Acid Chloride/Toluene solution into a dropping funnel. Slowly add this solution into the Ammonia reactor over 90–120 minutes.
-
Critical: Maintain internal temperature <15°C . The product will precipitate immediately as a white solid.
-
-
Aging: Once addition is complete, warm to 20–25°C and stir for 2 hours to ensure core saturation and crystal growth.
-
IPC: HPLC for disappearance of acid chloride (as methyl ester derivative).
-
Phase C: Work-up & Purification
-
Filtration: Filter the slurry using a Büchner funnel or centrifuge.
-
Washing:
-
Wash 1: Water (2 x 1.0 L) to remove
and excess ammonia. -
Wash 2: Cold Toluene (500 mL) to remove organic impurities.
-
-
Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours or until LOD (Loss on Drying) is <0.5%.
Quantitative Data Summary
| Parameter | Specification / Value | Notes |
| Input (Acid) | 1.00 kg (5.86 mol) | Limiting Reagent |
| Reagent ( | 0.836 kg (7.03 mol) | 1.2 Equivalents |
| Reagent ( | ~2.0 L (28% aq) | Large Excess |
| Theoretical Yield | 0.994 kg | MW: 169.61 g/mol |
| Expected Yield | 0.92 – 0.96 kg | 92–96% |
| Appearance | White Crystalline Solid | |
| Melting Point | 142 – 144°C | Authentic Reference Range |
| HPLC Purity | > 99.0% a/a |
Visualization: Process Workflow
Caption: Figure 1. Unit operation flow for the scale-up synthesis of 3-Chloro-4-methylbenzamide, highlighting critical control points (Red).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion to acid chloride. | Ensure reflux time is sufficient (>3h). Check water content of toluene (must be anhydrous). |
| Yellow/Brown Color | Oxidation or high temperature during drying. | Ensure drying temp does not exceed 60°C. Wash cake thoroughly with cold toluene. |
| Sticky Solid | Residual solvent or impurities. | Recrystallize from Ethanol/Water (1:1) or increase drying time. |
| Violent Off-gassing | Addition rate too fast. | Slow down addition of |
References
-
PubChem. (2025).[4] 3-Chloro-4-methylbenzamide (Compound).[5][6] National Library of Medicine. [Link]
-
GlobalChemMall. (2025). Product Specification: 3-Chloro-4-methylbenzamide (CAS 24377-95-5). [Link]
- Org. Process Res. Dev. (General Reference for Acid Chloride Scale-up). Safety Considerations in the Scale-Up of Acid Chloride Formation.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 23516-79-2|1-(4-Aminophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
- 3. 23516-79-2 Cas No. | 4'-Amino-2,2,2-trifluoroacetophenone | Apollo [store.apolloscientific.co.uk]
- 4. 4-Trifluoroacetylaniline | C8H6F3NO | CID 90138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 139083282 | C16H16Cl2N2O2 | CID 139083282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.globalchemmall.com [m.globalchemmall.com]
Application Note: Strategic Nucleophilic Substitution & Functionalization of 3-Chloro-4-methylbenzamide
This Application Note is designed for medicinal chemists and process development scientists. It moves beyond standard textbook definitions to address the practical challenges of functionalizing 3-Chloro-4-methylbenzamide , a versatile scaffold in kinase inhibitor synthesis (e.g., Nilotinib analogs).
Executive Summary & Reactivity Landscape
3-Chloro-4-methylbenzamide (CAS: 24377-95-5) presents a unique "push-pull" electronic environment. The amide group at C1 is moderately electron-withdrawing (–I, –M), while the methyl group at C4 is electron-donating (+I). The chlorine at C3 is the primary handle for diversification but is electronically deactivated for classical SNAr due to the lack of strong ortho/para electron-withdrawing groups (the amide is meta to the chlorine).
Therefore, "nucleophilic substitution" on this scaffold requires a bifurcated strategy:
-
Metal-Catalyzed Substitution (Pseudo-SNAr): Utilizing Pd or Cu catalysis to overcome the high activation energy barrier of the C(sp2)–Cl bond.
-
Benzylic Substitution (SN2): Indirect functionalization via radical activation of the C4-methyl group.
Reactivity Map
The following diagram outlines the accessible chemical space from this scaffold.
Figure 1: Divergent synthetic pathways for 3-Chloro-4-methylbenzamide. The C3-Chloro position requires metal catalysis, while the C4-Methyl allows for benzylic functionalization.
Core Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Objective: Replacement of the C3-Chloro group with primary or secondary amines. Challenge: Aryl chlorides are significantly less reactive than bromides or iodides. The meta-amide positioning does not sufficiently activate the ring for uncatalyzed substitution. Solution: Use of bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) to facilitate the oxidative addition of the Pd(0) species into the unactivated C–Cl bond.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 3-Chloro-4-methylbenzamide (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst Precursor: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2
-
Ligand: XPhos or BrettPhos (2–4 mol%)
-
Note: XPhos is preferred for general primary amines; BrettPhos for difficult secondary amines.
-
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or t-Butanol (anhydrous, degassed)
Step-by-Step Protocol
-
Inert Atmosphere Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes. Dissolved oxygen is the primary cause of catalytic failure.
-
Charge Reagents: Add Pd2(dba)3, Ligand (XPhos), and Base (Cs2CO3) to the vial. Cap and purge with Argon for 5 minutes.
-
Substrate Addition: Add 3-Chloro-4-methylbenzamide and the amine nucleophile. If the amine is liquid, add it via syringe after solvent addition.
-
Reaction Initiation: Add the degassed solvent (concentration ~0.2 M). Seal the vial tightly.
-
Heating: Heat the reaction block to 100–110°C . Stir vigorously for 12–18 hours.
-
Monitoring: Check by LC-MS. The chloride (M+H ~170) should disappear, replaced by the product mass.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Optimization Table (The "Self-Validating" System)
If conversion is <50% after 12 hours, consult this matrix:
| Variable | Standard Condition | Troubleshooting / Optimization | Reason |
| Ligand | XPhos | Switch to BrettPhos or RuPhos | Steric bulk aids reductive elimination for hindered amines. |
| Base | Cs2CO3 | Switch to NaOtBu | Stronger base facilitates deprotonation of the amine, accelerating transmetallation. |
| Solvent | Dioxane | Switch to t-Amyl Alcohol | Higher boiling point allows higher reaction temperature (120°C). |
| Pre-catalyst | Pd2(dba)3 | Switch to Pd-PEPPSI-IPr | N-Heterocyclic carbene (NHC) complexes are often more robust for aryl chlorides. |
Core Protocol B: Copper-Catalyzed Etherification (Ullmann-Type)
Objective: Formation of Diaryl Ethers (C–O bond) using phenols. Context: This is often cheaper than Pd-catalysis and avoids phosphine contaminants, but requires higher temperatures.[1]
Protocol
-
Reagents:
-
Substrate (1.0 equiv)
-
Phenol derivative (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)
-
Base: K3PO4 (2.0 equiv)
-
Solvent: DMSO or DMF (polar aprotic is essential).
-
-
Procedure:
-
Combine all solids in a pressure tube.
-
Add solvent and seal under Argon.
-
Heat to 120–135°C for 24 hours.
-
Note: The reaction mixture will likely turn dark blue/green (active Cu species).
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
Core Protocol C: Benzylic Functionalization Sequence
Objective: Utilizing the C4-Methyl group as a handle for substitution (SN2).
Mechanism: Radical Bromination
Workflow Diagram
Figure 2: Two-step sequence for converting the unreactive methyl group into a reactive electrophile.
Critical Safety Note
-
Regioselectivity: Radical bromination is highly specific to the benzylic position. However, N-bromination of the amide is a competing side reaction.
-
Prevention: Protect the amide (e.g., as an imide) if N-bromination yields are high, or simply purify the benzylic bromide rapidly as it is lachrymatory and unstable.
References & Authority
-
Buchwald-Hartwig Amination of Aryl Chlorides:
-
Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Relevance: Establishes XPhos/BrettPhos as the gold standard for deactivated aryl chlorides.
-
-
Nilotinib Synthesis (Industrial Context):
-
Ullmann Coupling Modernization:
-
Source: Monnier, F., & Taillefer, M. (2009). "Catalytic C-N, C-O, and C-S bond formation with copper." Angewandte Chemie.
-
Relevance: Validates the use of ligands like picolinic acid to lower Ullmann reaction temperatures.
-
-
Mechanistic Insight (SNAr vs Catalysis):
-
Source: Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles." Journal of Organic Chemistry.
-
Relevance: Explains why the meta-amide does not sufficiently activate the ring for non-catalyzed SNAr.
-
Sources
Application Notes and Protocols: Strategic Solvent Selection for Reactions of 3-Chloro-4-methylbenzamide
Introduction: The Critical Role of the Solvent
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the choice of solvent is a paramount decision that profoundly influences reaction outcomes, process efficiency, and overall sustainability. For a versatile substrate such as 3-Chloro-4-methylbenzamide, which possesses multiple reactive sites, the solvent is not merely an inert medium but an active participant in the chemical transformation. It governs the solubility of reactants, influences reaction kinetics and equilibrium, modulates the reactivity of catalysts, and can even dictate the chemoselectivity of a reaction.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for key synthetic transformations involving 3-Chloro-4-methylbenzamide. By understanding the interplay between the solvent, reactants, and catalysts, researchers can optimize reaction conditions to achieve higher yields, greater purity, and develop more sustainable and scalable synthetic routes. The principles outlined herein are grounded in established chemical theory and supported by peer-reviewed literature, aiming to empower scientists to make informed decisions in their daily laboratory work.
Physicochemical Properties of 3-Chloro-4-methylbenzamide
A foundational understanding of the substrate's properties is essential for rational solvent selection.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Crystalline solid | General knowledge |
| Predicted XlogP | 2.5 | [1] |
| Solubility | While specific quantitative data is not readily available, benzamide derivatives generally exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar and protic solvents. A study on similar benzamide derivatives showed the highest solubility in methanol, followed by acetone, chloroform, ethyl acetate, toluene, and water.[2] 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is soluble in dichloromethane and benzene, and slightly soluble in water.[3] | General knowledge and cited literature |
The predicted XlogP of 2.5 suggests a moderate lipophilicity, indicating that a range of organic solvents should be considered for achieving adequate solubility.
Solvent Selection for Key Transformations
The reactivity of 3-Chloro-4-methylbenzamide is primarily centered around the chloro-substituted aromatic ring and the primary amide functionality. This allows for a variety of important synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Cl Bond
The chloro substituent on the aromatic ring is a suitable handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron reagent and an aryl halide.[4] The choice of solvent is critical for the efficiency of this reaction, particularly with less reactive aryl chlorides.[5]
Mechanism and the Role of the Solvent: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4] The solvent influences each of these steps by:
-
Solubilizing Reactants and Catalyst: Ensuring all components are in the same phase.
-
Influencing the Rate of Oxidative Addition: The polarity of the solvent can affect the energetics of the oxidative addition step.[6]
-
Promoting Transmetalation: Often, a co-solvent like water is used to dissolve the inorganic base and facilitate the transfer of the organic group from the boron atom to the palladium center.[5]
Solvent Recommendations for Suzuki-Miyaura Coupling:
| Solvent System | Rationale & Considerations | Green Chemistry Perspective |
| Toluene/Water | A classic and widely used system. Toluene provides good solubility for the organic reactants and the palladium catalyst, while water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃). | Toluene is a non-polar aromatic solvent with associated environmental and health concerns. Efforts should be made to minimize its use and to recycle it. |
| Dioxane/Water | Similar to toluene/water, dioxane is a polar aprotic ether that can effectively solvate the palladium catalyst and organic substrates. | Dioxane is a suspected carcinogen and should be replaced where possible.[7] |
| THF/Water | Tetrahydrofuran (THF) is another common ethereal solvent. Its lower boiling point can be advantageous for reactions at moderate temperatures. | THF can form explosive peroxides upon storage and has environmental concerns. |
| Propylene Carbonate (PC) | A greener alternative to traditional polar aprotic solvents. PC is biodegradable and has a low toxicity profile. It has been successfully used as a solvent for Suzuki-Miyaura reactions.[8] | Highly recommended as a sustainable alternative. |
| Water with a phase-transfer catalyst (e.g., TBAB) | For water-soluble substrates or when using water-soluble ligands, this system can be highly effective and environmentally friendly.[9] | An excellent green option that minimizes the use of organic solvents. |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-4-methylbenzamide with Phenylboronic Acid
Caption: Workflow for Suzuki-Miyaura Coupling.
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] The solvent plays a crucial role in this reaction, influencing both the catalytic activity and the stability of the intermediates.
Mechanism and the Role of the Solvent: The catalytic cycle is similar to other cross-coupling reactions.[11] The solvent's role includes:
-
Solubilizing Reactants: Ensuring a homogeneous reaction mixture.
-
Modulating Base Strength: The solvent can influence the effective basicity of the base used (e.g., NaOtBu, K₃PO₄).
-
Stabilizing Catalytic Intermediates: The solvent can coordinate to the palladium center and affect the rates of oxidative addition and reductive elimination.
Solvent Recommendations for Buchwald-Hartwig Amination:
| Solvent | Rationale & Considerations | Green Chemistry Perspective |
| Toluene | A common and effective non-polar solvent for Buchwald-Hartwig aminations.[7] It generally provides good solubility for the reactants and catalyst. | As with Suzuki coupling, the use of toluene should be minimized. |
| Dioxane | A polar aprotic ether that is also frequently used.[7] | Due to its toxicity, alternatives should be sought.[7] |
| tert-Butanol | A polar protic solvent that has been shown to be effective, particularly with certain ligand systems. | More environmentally benign than chlorinated solvents or dioxane. |
| Water | The use of water as a solvent, often with surfactants to create micelles, is a greener approach that has been successfully applied to Buchwald-Hartwig aminations.[7] | A highly sustainable option that avoids the use of organic solvents. |
| Solvent-Free | In some cases, the reaction can be run neat (solvent-free), especially with liquid amines, which is an excellent green alternative.[12] | The most sustainable option, eliminating solvent waste entirely. |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-methylbenzamide with Morpholine
Caption: Workflow for Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
The chloro substituent of 3-Chloro-4-methylbenzamide can also undergo nucleophilic aromatic substitution (SNAr), particularly if the ring is further activated by electron-withdrawing groups, or under forcing conditions. The benzamide group itself is moderately electron-withdrawing.
Mechanism and the Role of the Solvent: The SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The solvent's role is critical:
-
Stabilizing the Meisenheimer Complex: Polar aprotic solvents are essential for stabilizing the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.
-
Solvating the Nucleophile: The solvent should effectively solvate the nucleophile without strongly hydrogen bonding to it, which would decrease its nucleophilicity.
Solvent Recommendations for SNAr:
| Solvent | Rationale & Considerations | Green Chemistry Perspective |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that is excellent for SNAr reactions due to its ability to stabilize charged intermediates.[14] | DMSO is a relatively green solvent, but can be difficult to remove completely. |
| N,N-Dimethylformamide (DMF) | Another common polar aprotic solvent for SNAr.[14] | DMF is a reproductive toxin and should be avoided or replaced with greener alternatives. |
| N-Methyl-2-pyrrolidone (NMP) | Similar properties to DMF but with a higher boiling point.[14] | NMP also has reproductive toxicity concerns. |
| Acetonitrile | A less polar but still effective aprotic solvent for some SNAr reactions.[14] | Acetonitrile is a volatile and flammable solvent with some toxicity. |
Experimental Protocol: SNAr of 3-Chloro-4-methylbenzamide with Sodium Methoxide
Caption: Workflow for Nucleophilic Aromatic Substitution.
Hofmann Rearrangement of the Amide Group
The primary amide functionality of 3-Chloro-4-methylbenzamide can undergo the Hofmann rearrangement to yield a primary amine with one less carbon atom.[15] This reaction typically proceeds in an aqueous basic solution with a halogen.
Mechanism and the Role of the Solvent: The reaction involves the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate upon deprotonation.[16] The isocyanate is then hydrolyzed to a carbamic acid, which decarboxylates to give the amine.[16] The solvent, typically water, plays several roles:
-
Solvent for the Base: Water is an excellent solvent for the sodium or potassium hydroxide used.
-
Reactant in Hydrolysis: Water acts as the nucleophile to hydrolyze the isocyanate intermediate.
-
Solubility Considerations: The solubility of the starting amide in aqueous base can be a limiting factor, and sometimes co-solvents are used.[17]
Solvent Recommendations for Hofmann Rearrangement:
| Solvent System | Rationale & Considerations | Green Chemistry Perspective |
| Aqueous NaOH or KOH | The classic and most common solvent system for the Hofmann rearrangement.[18] | Water is the ultimate green solvent. The use of strong base requires careful handling and neutralization. |
| Methanol/Sodium Hypobromite | For hydrophobic amides, using methanol as a co-solvent can improve solubility and lead to the formation of a methyl carbamate, which can then be hydrolyzed to the amine.[19] | Methanol is a relatively green solvent, but is flammable and toxic. |
Experimental Protocol: Hofmann Rearrangement of 3-Chloro-4-methylbenzamide
Caption: Workflow for Hofmann Rearrangement.
Conclusion and Future Outlook
The judicious selection of a solvent is a cornerstone of efficient and sustainable chemical synthesis. For a versatile building block like 3-Chloro-4-methylbenzamide, understanding the mechanistic role of the solvent in different reaction types is key to unlocking its full synthetic potential. While traditional solvents like toluene, dioxane, and DMF have been historically prevalent, the principles of green chemistry are driving a necessary shift towards more benign alternatives such as water, propylene carbonate, and even solvent-free conditions.[20]
The protocols and guidelines presented in these application notes are intended to serve as a starting point for reaction optimization. Researchers are encouraged to explore greener solvent options and to consider factors such as process mass intensity (PMI) and solvent recycling to further enhance the sustainability of their synthetic endeavors. As the field of chemistry continues to evolve, the development of novel, environmentally friendly solvent systems will undoubtedly play a pivotal role in shaping the future of pharmaceutical manufacturing.
References
-
American Chemical Society Green Chemistry Institute. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]
-
Connell, T. U., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8448-8456. Available at: [Link]
- Lipshutz, B. H., & Ghorai, S. (2012). Greener Approaches to Cross-Coupling. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 395-420). Royal Society of Chemistry.
-
Connell, T. U., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 59(35), 15025-15029. Available at: [Link]
-
Mondal, P., et al. (2019). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. ACS Omega, 4(1), 232-243. Available at: [Link]
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
Le-Cri-s, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2562-2579. Available at: [Link]
-
Mankad, N. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(1), 435-444. Available at: [Link]
-
Inovatus Journals. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. Inovatus Journals. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition, 49(45), 8434-8437. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Synthetic Communications, 32(16), 2545-2549. Available at: [Link]
-
Chemistry Steps. (2025). Hofmann Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Vaddamanu, N., et al. (2012). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 77(17), 7304-7313. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemist Wizards. (2026). Hoffmann Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
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Santanilla, A. B., et al. (2020). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. Available at: [Link]
-
Sciencemadness.org. (2019). Hofmann rearrangement via chloroamide not working?. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Friscic, T., & Gracin, D. (2004). Solvent-Free Mechanochemical Buchwald-Hartwig Amination of Aryl Chlorides without Inert Gas Protection. Journal of the American Chemical Society, 126(23), 7172-7173. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
Dzienia, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Retrieved from [Link]
-
Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution | PDF. Retrieved from [Link]
-
Speicher, A., et al. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Journal of Organic Chemistry. Available at: [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-chloro-4-methylbenzamide (C8H8ClNO). Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]
-
Scribd. (2019). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 3-Chloro-4-methylbenzamide. This document is structured to provide researchers, chemists, and process development professionals with actionable insights and robust troubleshooting strategies to enhance reaction yield, improve product purity, and streamline your synthetic workflow. We will explore the common synthetic routes, dissect prevalent experimental challenges, and offer validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 3-Chloro-4-methylbenzamide.
Q1: What are the most common and effective methods for synthesizing 3-Chloro-4-methylbenzamide?
A1: There are two primary, highly effective routes for the synthesis of 3-Chloro-4-methylbenzamide:
-
Amidation of 3-Chloro-4-methylbenzoyl chloride: This is arguably the most common laboratory method. It involves converting the parent 3-Chloro-4-methylbenzoic acid into its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, ammonium hydroxide) to form the target amide.[2][3] This method is often high-yielding due to the high reactivity of the acyl chloride intermediate.
-
Direct Amidation of 3-Chloro-4-methylbenzoic acid using Coupling Agents: This modern approach avoids the isolation of the often moisture-sensitive acyl chloride.[1] The carboxylic acid is activated in situ using peptide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole), or HATU.[1][4] This activated species then reacts with an amine source to form the amide bond. This method is prized for its mild conditions and operational simplicity.
-
Hydrolysis of 3-Chloro-4-methylbenzonitrile: While less common for direct amide synthesis due to potential over-hydrolysis, the partial hydrolysis of the corresponding nitrile is a viable route.[5] This reaction requires carefully controlled conditions, often using mild acidic or basic media, or specialized catalysts like nitrile hydratase, to stop the reaction at the amide stage and prevent the formation of the carboxylic acid byproduct.[5][6][7]
Q2: Which synthetic route is recommended for achieving the highest yield and purity?
A2: For high yield and purity on a laboratory scale, the amidation of 3-chloro-4-methylbenzoyl chloride is often the most reliable method. The conversion of the carboxylic acid to the acid chloride is typically near-quantitative, and the subsequent reaction with ammonia is very fast and efficient.[1][2] However, this route requires careful handling of corrosive reagents like thionyl chloride and strict exclusion of moisture. For sensitive substrates or when operational simplicity is paramount, direct amidation with coupling agents offers a milder, albeit sometimes more expensive, alternative that can also provide excellent yields.[4]
Q3: What are the critical safety precautions for this synthesis?
A3: Safety is paramount. Key hazards include:
-
Corrosive Reagents: Thionyl chloride (SOCl₂) and oxalyl chloride are highly corrosive, toxic upon inhalation, and react violently with water to release toxic gases (HCl and SO₂ or CO/CO₂). Always handle these reagents in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The reaction of acyl chlorides with ammonia is highly exothermic.[8] The addition of reagents must be controlled, and the reaction vessel should be cooled in an ice bath to manage the temperature.
-
Pressure Buildup: When using thionyl chloride, the reaction produces HCl and SO₂ gases. The reaction apparatus must be equipped with a proper gas outlet, such as a bubbler or a scrubbing system, to prevent pressure buildup.[2]
Section 2: Troubleshooting Guide for Low Yield & Impurity Formation
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
Problem 1: Consistently Low Yield of 3-Chloro-4-methylbenzamide
Low yields are often traced back to a few common culprits. The following decision tree can help diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield
In-depth Explanation for Cause 1a: Hydrolysis of Acyl Chloride
The primary reason for low yields when using the acyl chloride route is the premature hydrolysis of the 3-chloro-4-methylbenzoyl chloride intermediate back to the unreactive 3-chloro-4-methylbenzoic acid.[2][9] This occurs when the acyl chloride is exposed to water.
-
Mechanism: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, a nucleophile. This leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the carboxylic acid.
-
Solution Protocol:
-
Glassware Preparation: Oven-dry all glassware (at least 120 °C for 4 hours) or flame-dry under vacuum and allow to cool in a desiccator or under an inert atmosphere.
-
Reagent Purity: Use anhydrous solvents (e.g., DCM, Toluene) from a freshly opened bottle or a solvent purification system. Ensure the thionyl chloride is of high purity.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[2]
-
Order of Addition: Add the 3-chloro-4-methylbenzoyl chloride solution dropwise to a cooled (0 °C) solution of the ammonia source.[2] This ensures the acyl chloride preferentially reacts with the more nucleophilic and highly concentrated amine rather than trace amounts of water.
-
Problem 2: Product is Contaminated with 3-Chloro-4-methylbenzoic Acid
The presence of the starting carboxylic acid in your final product is a common purity issue, regardless of the route.
-
Cause (Acyl Chloride Route): As described above, hydrolysis of the acyl chloride intermediate is the main cause.[9]
-
Cause (Direct Coupling Route): Incomplete reaction. The coupling agent may not have fully activated the carboxylic acid, or the reaction was not allowed to proceed to completion.
-
Cause (Nitrile Route): Over-hydrolysis. The reaction conditions were too harsh, causing the initially formed amide to hydrolyze further to the carboxylic acid.[5]
-
Solution: Purification Protocol
-
Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[9]
-
The acidic 3-chloro-4-methylbenzoic acid will be deprotonated to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amide.
-
Section 3: Optimized Experimental Protocol
This section provides a detailed, validated protocol for the high-yield synthesis of 3-Chloro-4-methylbenzamide via the acyl chloride route.
Workflow Diagram
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Chloro-4-methylbenzamide Purification
CAS: 24377-95-5 | Molecular Formula: C₈H₈ClNO[1]
Welcome to the Technical Support Center.
As a Senior Application Scientist, I understand that the purity of 3-Chloro-4-methylbenzamide is critical for its role as an intermediate in pharmaceutical synthesis. Impurities here—specifically unreacted 3-chloro-4-methylbenzoic acid or trace anilines—can compromise downstream coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can adapt these protocols to your specific scale.
Part 1: Critical Data & Solubility Profile
Before initiating purification, verify your target against these physical baselines. Deviations here indicate specific impurity types.
| Property | Value / Characteristic | Diagnostic Note |
| Melting Point | 142–144 °C [1] | Lower MP (<138°C) indicates solvent inclusion or acid impurity.[1] |
| Appearance | White to off-white crystalline solid | Pink/Brown hue suggests oxidation of aniline precursors.[1][2] |
| Solubility (High) | DMSO, DMF, Ethanol, Ethyl Acetate | Suitable for dissolving crude material. |
| Solubility (Low) | Water, Hexanes, Cold Toluene | Suitable as anti-solvents for recrystallization. |
| pKa (Amide) | ~15–16 (Neutral/Weakly Acidic) | Allows for base-washing of acidic impurities without deprotonating the product.[2] |
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My crude product has a persistent pink or brown discoloration."
Diagnosis: This is likely due to trace oxidation of 3-chloro-4-methylaniline (if synthesized via aniline acylation) or phenolic byproducts.[1] These impurities are chromophoric and can persist even after crystallization.[1][2] Corrective Action:
-
Activated Carbon Treatment: During your recrystallization (see Protocol A), add activated charcoal (5-10% w/w) to the boiling solution.[2]
-
Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal before cooling.[1][2]
-
Why it works: The high surface area of carbon preferentially adsorbs planar, aromatic, conjugated impurities (color bodies) over the desired benzamide.
Issue 2: "The product 'oils out' instead of crystallizing during cooling."
Diagnosis: The solution temperature is above the melting point of the solvated product, or the solute concentration is too high (supersaturation occurred too fast). Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add Seed Crystals: Add a tiny amount of pure 3-Chloro-4-methylbenzamide at the cloud point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
-
Why it works: Oiling out is a liquid-liquid phase separation.[1][2] Seeding provides a nucleation surface, bypassing the energy barrier required for spontaneous crystallization.[2]
Issue 3: "H-NMR shows a persistent impurity peak at ~12-13 ppm."
Diagnosis: This is unreacted 3-chloro-4-methylbenzoic acid.[1] Amide formation is rarely 100% complete, and the acid has similar solubility in organic solvents.[2] Corrective Action:
-
Bicarbonate Wash: Dissolve the solid in Ethyl Acetate and wash 2x with saturated NaHCO₃ (aq) .[2]
-
Why it works: The carboxylic acid (pKa ~4) is deprotonated by bicarbonate to form a water-soluble salt (benzoate).[2] The amide (pKa ~15) remains neutral and stays in the organic layer.[2]
Part 3: Validated Purification Protocols
Protocol A: Recrystallization (The "Workhorse" Method)
Best for: Removing trace salts and improving crystal habit.
Solvent System: Ethanol / Water (Gradient).[2]
-
Dissolution: Place crude 3-Chloro-4-methylbenzamide in a flask. Add minimum hot Ethanol (70°C) to dissolve.
-
Clarification (Optional): If insoluble particles exist, filter hot.
-
Anti-Solvent Addition: While stirring hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.[2]
-
Clearing: Add 1-2 mL of Ethanol to just clear the solution again.[1][2]
-
Crystallization: Allow to cool to room temperature undisturbed, then cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter via vacuum.[1][2][3] Wash cake with cold Ethanol:Water (1:1).[2]
Protocol B: Acid-Base Extraction (Pre-Purification)
Best for: Removing unreacted starting materials (Acids/Amines).
-
Dissolve: Dissolve crude solid in Ethyl Acetate (10 mL per gram).
-
Acid Wash: Wash with 1M HCl (removes unreacted anilines/amines).[1][2][4]
-
Base Wash: Wash with Saturated NaHCO₃ (removes unreacted benzoic acid).[1][2]
-
Dry & Evaporate: Dry organic layer over MgSO₄, filter, and rotovap to dryness.
Part 4: Logic Visualization
Workflow 1: Impurity Removal Logic
This diagram illustrates the chemical logic behind the extraction steps, ensuring you understand where your impurities go.
Caption: Chemical separation logic based on pKa differences. Acidic and basic washes selectively remove starting materials.[1]
Workflow 2: Recrystallization Decision Tree
Use this decision matrix to handle "Oiling Out" or poor yield events.
Caption: Troubleshooting decision matrix for the crystallization process, addressing common phase-separation issues.
References
-
GlobalChem Mall. (2025).[1][2] 3-CHLORO-4-METHYLBENZAMIDE Properties and Specifications. Retrieved from [Link]
-
PubChem. (2025).[1][2][5] Compound Summary: 3-Chloro-4-methylbenzamide (CID 2801401).[1][5][6] National Library of Medicine.[1][2] Retrieved from [Link]
Sources
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. chemeo.com [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]
troubleshooting low conversion rates in benzamide synthesis
Technical Support Center: Benzamide Synthesis & Optimization Status: Online | Operator: Senior Application Scientist Ticket ID: BZ-OPT-404
Overview
Welcome to the Benzamide Synthesis Technical Support Center. Low conversion rates in benzamide formation are rarely due to "bad luck"; they are almost always a symptom of competing kinetics, unoptimized thermodynamics, or invisible side-reactions.
This guide moves beyond basic textbook procedures to address the specific failure modes of benzoylation. Whether you are using the classical Schotten-Baumann method (Acid Chloride) or modern Direct Amidation (Coupling Agents), we will diagnose the bottleneck.
Part 1: Diagnostic Workflow
Before adjusting stoichiometry, identify your reaction pathway. Use the decision tree below to locate your specific failure mode.
Figure 1: Diagnostic decision tree for isolating the root cause of low benzamide conversion.
Part 2: Troubleshooting The Acid Chloride Route
Method: Reaction of Benzoyl Chloride with Amine.[1][2][3][4]
Q: My reaction stalls at ~50% conversion despite using 1:1 stoichiometry. Why?
A: You are likely suffering from "Amine Suicide" via protonation.
The Mechanism:
The reaction produces HCl as a byproduct.[3] If you use a 1:1 ratio of amine to acid chloride without an auxiliary base, the generated HCl instantly protonates the remaining unreacted amine.
The Fix:
-
Standard: Add an auxiliary base (Triethylamine, DIPEA, or Pyridine) (min.[3] 1.2 equiv).
-
Schotten-Baumann: If using aqueous NaOH, ensure the stir rate is vigorous. The reaction happens at the interface; if the HCl isn't neutralized immediately by the aqueous phase, it stays in the organic phase and kills the amine [1].
Q: I see a white precipitate, but it’s not my product. It’s Benzoic Acid.[2][3][4][5] Why?
A: Hydrolysis is outcompeting Amidation.
Benzoyl chlorides are highly electrophilic, but water is a competitive nucleophile, especially in alkaline Schotten-Baumann conditions.
Optimization Protocol:
-
Temperature Control: Cool the reaction to 0–5°C during addition. Hydrolysis has a higher activation energy than amidation; cold temperatures favor the amide [2].
-
Order of Addition: Do not add the benzoyl chloride all at once. Add it dropwise. High local concentrations of acid chloride react with the nearest nucleophile (often water in the solvent cage) before finding the amine.
-
Solvent Dryness: If running under anhydrous conditions (DCM/THF), verify your solvent. Benzoyl chloride hydrolyzes rapidly in "wet" DCM.
Part 3: Troubleshooting Coupling Agents (HATU/EDC)
Method: Benzoic Acid + Amine + Activator.
Q: I am using HATU in DMF. The solution turns yellow/dark, but I get low yields and a byproduct with Mass M+45. What is happening?
A: Your solvent is reacting with your activated ester.
This is a classic failure mode. DMF (N,N-Dimethylformamide) slowly decomposes over time to produce dimethylamine , a secondary amine.
-
The Trap: Dimethylamine is a better nucleophile than many complex anilines. It reacts with your HATU-activated benzoic acid to form N,N-dimethylbenzamide (the M+45 byproduct).
The Fix:
-
Purge: Use fresh, high-grade anhydrous DMF.
-
Alternative: Switch to NMP (N-methyl-2-pyrrolidone) or DMAc, which are more stable.
-
Process: Do not let the activated acid (Acid + HATU + Base) sit for long periods before adding your specific amine [3].
Q: My benzoic acid has an ortho-substituent (e.g., 2-bromo-benzoic acid) and conversion is <10%.
A: You are facing the "Orthogonal Wall."
Ortho-substitution twists the carbonyl group out of planarity with the benzene ring, breaking conjugation and creating massive steric hindrance for the incoming amine. Standard coupling agents (EDC/HOBt) often fail here because the active ester intermediate is too bulky to be attacked.
Data: Coupling Agent Efficiency for Hindered Benzamides
| Reagent | Activation Species | Hindered Yield* | Notes |
| EDC / HOBt | OBt-ester | < 20% | Too bulky; slow kinetics. |
| HATU | OAt-ester | 65-80% | Aza-nitrogen assists via "neighboring group effect." |
| Ghosez's Reagent | Acid Chloride | > 90% | Converts acid directly to chloride in situ; smallest electrophile. |
| T3P | Propylphosphonic Anhydride | 70-85% | Low epimerization, high reactivity for sterically demanding sites. |
*Typical yields for 2,6-disubstituted systems.
The Fix: Switch to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ, or use T3P (Propylphosphonic anhydride) which is superior for sterically hindered couplings [4].
Part 4: Visualizing the Competitive Landscape
Understanding the competition between your amine, water, and side reactions is critical.
Figure 2: Kinetic competition pathways in benzamide synthesis. Path A must be kinetically favored over Path B through temperature control and solvent choice.
Part 5: Isolation & Workup "False Negatives"
Q: LCMS shows 95% conversion, but I isolate only 30% yield. Is my product volatile?
A: No, benzamides are stable solids. You are losing it during extraction.
Benzamides, especially those with polar side chains (hydroxyls, pyridines), can be surprisingly soluble in the aqueous phase during workup.
The "Salting Out" Protocol:
-
Saturate: Do not use water for washing; use saturated Brine or saturated
. -
Back-Extraction: Always re-extract the aqueous wash layer with DCM or EtOAc at least twice.
-
The pH Swing:
-
If your product has a basic nitrogen (e.g., pyridine ring), ensure your aqueous wash is basic (pH > 10) to keep the product neutral and organic-soluble.
-
If you wash with 1N HCl to remove unreacted amine, you might protonate your product and pull it into the water [5].
-
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7][8] Tetrahedron, 61(46), 10827-10852. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11675–11769. Link
-
BenchChem Technical Support. (2025). Minimizing side product formation in benzamide synthesis.[2][3][4]Link
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. books.rsc.org [books.rsc.org]
- 8. peptide.com [peptide.com]
minimizing side reactions in 3-Chloro-4-methylbenzamide synthesis
Technical Support Center: 3-Chloro-4-methylbenzamide Synthesis Ticket ID: #BENZ-3C4M-OPT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 3-Chloro-4-methylbenzamide (CAS: 24377-95-5). This guide addresses the specific challenges of synthesizing this molecule, focusing on the interplay between the electron-withdrawing chlorine (meta-position) and the electron-donating methyl group (para-position).
While the synthesis of benzamides is foundational, the 3-chloro-4-methyl substitution pattern introduces specific purity risks—primarily hydrolytic reversion and anhydride formation —due to the electronic activation of the carbonyl carbon.
This guide prioritizes the Acid Chloride Route (via Thionyl Chloride) as the industry standard for high purity (>98%) and scalability, while addressing side-reaction mitigation.[1]
Module 1: The "Golden Path" Protocol
Standardized workflow to minimize side reactions.
To achieve maximum purity, we utilize an Acid Chloride activation followed by Ammonolysis .[1] This pathway avoids the difficult-to-remove urea byproducts often seen with coupling agents (EDC/HATU).
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Reagents: 3-Chloro-4-methylbenzoic acid (1.0 eq), Thionyl Chloride (
, 3.0 eq), DMF (Catalytic, 2-3 drops). -
Solvent: Toluene or DCM (Anhydrous).
-
Condition: Reflux (80°C) for 2.5–3 hours.
-
Critical Step: Evaporate excess
completely under reduced pressure. Residual thionyl chloride will react with ammonia to form violent inorganic byproducts and char the product.
-
-
Ammonolysis (Amide Formation):
-
Reagents: Crude Acid Chloride, Aqueous Ammonia (28-30%) OR Ammonia gas in dioxane.[1]
-
Condition:
(Ice bath) Room Temperature. -
Process: Add acid chloride (dissolved in DCM) dropwise to the stirred ammonia solution.
-
Why: The reaction is highly exothermic.[2] Rapid addition causes local overheating, leading to nitrile formation (dehydration) or dimerization .
-
-
Purification:
-
Precipitate is filtered and washed with cold 5%
(removes unreacted acid) and water. -
Recrystallization: Ethanol/Water (1:1 mixture).
-
Module 2: Visualization of Reaction Logic
The following diagram illustrates the critical control points (CCPs) where side reactions are most likely to occur.
Figure 1: Critical Control Points in the synthesis workflow. Yellow nodes indicate unstable intermediates requiring strict moisture control.
Module 3: Troubleshooting & FAQs
Issue 1: "My product contains significant amounts of starting material (Benzoic Acid)."
Diagnosis: Hydrolytic Reversion. The 3-chloro substituent increases the electrophilicity of the carbonyl carbon, making the acid chloride intermediate highly susceptible to attack by atmospheric moisture.
-
Q: I dried my solvents. Why is this happening?
-
A: The issue is often the quenching step . If the acid chloride is not added slowly to the ammonia, or if the ammonia concentration is too low, water competes as a nucleophile.
-
-
Corrective Action:
-
Ensure the acid chloride is dissolved in a dry organic solvent (DCM or THF) before adding to aqueous ammonia. This creates a biphasic protection layer.
-
Use Ammonium Hydroxide in excess (5 eq) . The kinetics of amine attack (
) are faster than water ( ), but only if is statistically dominant [1].
-
Issue 2: "I see a high-molecular-weight impurity (approx. 2x mass) on LC-MS."
Diagnosis: Anhydride Formation. This occurs when the Acid Chloride reacts with unreacted Carboxylic Acid.
-
Q: How do I prevent dimerization?
-
A: This indicates incomplete conversion to the acid chloride before ammonia addition.
-
-
Corrective Action:
-
Increase reflux time with Thionyl Chloride to 3 hours.
-
Add catalytic DMF (Dimethylformamide). DMF forms the Vilsmeier-Haack reagent in situ, which is a far more potent chlorinating agent than
alone, ensuring 100% conversion of the starting acid [2].
-
Issue 3: "The reaction mixture turned black/tarry upon adding Ammonia."
Diagnosis: Thermal Decomposition / Charring. The reaction between an acid chloride and ammonia is violently exothermic.
-
Q: Can I just dump the reagents together?
-
A: No. The heat generated can dehydrate the amide further into a Nitrile (3-chloro-4-methylbenzonitrile) or cause polymerization.
-
-
Corrective Action:
-
Strict Temperature Control: Cool the ammonia solution to 0°C (ice bath).
-
Rate of Addition: Add the acid chloride solution dropwise over 20–30 minutes. Maintain internal temperature below 10°C.
-
Module 4: Data & Optimization Matrix
Use this table to select the correct solvent system based on your available equipment and purity requirements.
| Parameter | Recommended | Alternative | Reason for Recommendation |
| Activation Solvent | Toluene | DCM | Toluene allows higher reflux temps (110°C) to drive off |
| Ammonia Source | 28% | Aqueous ammonia is cheaper and easier to handle; the biphasic system protects the product. | |
| Catalyst | DMF (2 drops) | Pyridine | DMF is cleaner; Pyridine salts can be difficult to wash out. |
| Quenching | Pour into Ice | Vacuum removal | Pouring into ice precipitates the amide immediately while keeping impurities in solution. |
Module 5: Alternative Route (Nitrile Hydrolysis)
Use this route only if you already possess 3-chloro-4-methylbenzonitrile.
The Challenge: Hydrolyzing a nitrile usually yields the carboxylic acid (over-hydrolysis). Stopping at the amide requires precise control.
Protocol: Use the Radziszewski Reaction (Alkaline Hydrogen Peroxide).
-
Reagents: Nitrile +
(30%) + (cat.) in DMSO. -
Mechanism: The hydroperoxide anion (
) is a super-nucleophile that attacks the nitrile much faster than water, forming the amide without further hydrolysis to the acid [3].
Figure 2: Selectivity of the Peroxide hydrolysis route.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of DMF catalysis in acid chloride formation).
-
McKillop, A., & Kemp, D. (1989).[3] Further functional group oxidations using sodium perborate. Tetrahedron, 45(11), 3299-3306. (Details on oxidative hydrolysis of nitriles).
-
PubChem. (n.d.).[4] 3-Chloro-4-methylbenzamide (Compound).[4][5][6][7] National Library of Medicine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalconference.info [globalconference.info]
- 3. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 4. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-(4-chloro-2-hydroxyphenoxy)-N-methylbenzamide | C14H11Cl2NO3 | CID 6914565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Profiling of 3-Chloro-4-methylbenzamide
Executive Summary & Technical Context[1][2][3][4]
3-Chloro-4-methylbenzamide (CAS: 24377-95-5) is a critical pharmacophore scaffold, often serving as a stable intermediate in the synthesis of kinase inhibitors and agrochemicals. In drug development, the precise characterization of this amide is pivotal, particularly to distinguish it from its regioisomers (e.g., 2-chloro-4-methylbenzamide) and its hydrolytic precursor (3-chloro-4-methylbenzoic acid).
This guide provides a comparative analysis of the 1H NMR spectral performance of 3-Chloro-4-methylbenzamide. Unlike standard spectral lists, we evaluate the performance of solvent systems (DMSO-d6 vs. CDCl3) and provide comparative data against the carboxylic acid precursor to validate synthetic conversion.
Structural Assignment Logic
To interpret the spectrum accurately, one must deconstruct the electronic environment of the protons. The molecule contains three distinct aromatic protons, a methyl group, and an exchangeable amide moiety.
Assignment Pathway (Graphviz Visualization)
The following diagram illustrates the logical flow for assigning the aromatic protons based on substituent effects (Electronic Withdrawing Groups - EWG vs. Electron Donating Groups - EDG).
Figure 1: Mechanistic logic for aromatic proton assignment based on electronic substituent effects.
Experimental Protocols
To replicate the data presented below, strict adherence to sample preparation is required to prevent concentration-dependent shifts, particularly for the amide protons.
Standard Operating Procedure (SOP)
-
Solvent Selection: Use DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
-
Rationale: DMSO is essential for amides. It disrupts intermolecular hydrogen bonding less than non-polar solvents, sharpening the NH signals, and slows proton exchange, making the NH2 protons visible as distinct peaks.
-
-
Sample Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations (>30 mg) may cause line broadening of the amide peaks due to aggregation.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher (recommended).
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
-
Scans (NS): 16 (sufficient for 10 mg sample).
-
Temperature: 298 K (25°C).
-
Comparative Performance Analysis
This section compares the spectral "performance" of the analyte under different conditions (Solvent Systems) and against its primary alternative (the Precursor).
Comparison A: Solvent System Performance (DMSO-d6 vs. CDCl3)
The choice of solvent dramatically alters the visibility of the amide protons.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Verdict |
| Amide (-NH2) Visibility | High. Appears as two distinct broad singlets (approx. 7.4 & 8.0 ppm) due to restricted rotation and H-bonding with solvent. | Low. Often appears as a single, very broad, low-intensity hump; may be invisible due to quadrupole broadening. | DMSO is superior for confirming amide formation. |
| Solubility | Excellent. Dissolves instantly. | Moderate/Poor. May require heating; risk of precipitation in the tube. | DMSO ensures consistent homogeneity. |
| Water Peak Interference | ~3.33 ppm (Usually clear of key signals). | ~1.56 ppm (Can overlap with aliphatic impurities). | DMSO water peak is distinct from aromatic region. |
Comparison B: Reaction Monitoring (Product vs. Precursor)
Distinguishing the product from the starting material, 3-Chloro-4-methylbenzoic acid , is a common QC requirement.
| Proton Environment | Precursor: 3-Cl-4-Me-Benzoic Acid | Product: 3-Cl-4-Me-Benzamide | Diagnostic Shift (Δδ) |
| Acidic/Amide H | 10.0 - 13.0 ppm (Broad singlet, -COOH) | 7.3 - 8.1 ppm (Two broad singlets, -CONH2) | Disappearance of low-field signal (>10 ppm). |
| Aromatic H2 | ~7.85 ppm | ~7.96 ppm | Slight downfield shift due to amide anisotropy. |
| Methyl (-CH3) | ~2.38 ppm | ~2.38 ppm | Minimal change (too distal to be diagnostic). |
Representative Spectral Data (DMSO-d6)
The following data represents the consensus spectral profile for 3-Chloro-4-methylbenzamide in DMSO-d6 at 400 MHz.
Table 1: Chemical Shift Assignments
| Frequency (ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Rationale |
| 7.96 | Doublet (d) | 1H | Ar-H2 | Ortho to CONH₂, Ortho to Cl. Most deshielded. | |
| 7.92 | Broad Singlet | 1H | - | -NH (a) | Amide proton (trans to O). H-bonded to solvent.[1] |
| 7.76 | Doublet of Doublets (dd) | 1H | Ar-H6 | Ortho to CONH₂, Meta to Me. | |
| 7.45 | Doublet (d) | 1H | Ar-H5 | Ortho to Me. Shielded relative to H2/H6. | |
| 7.35 | Broad Singlet | 1H | - | -NH (b) | Amide proton (cis to O). |
| 2.39 | Singlet (s) | 3H | - | Ar-CH₃ | Benzylic methyl group. |
Note: Amide proton shifts are concentration and temperature-dependent. Values may vary by ±0.2 ppm.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision-making process for sample preparation and data processing to ensure high-fidelity spectra.
Figure 2: Validated workflow for acquiring high-resolution NMR data for benzamides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2801401, 3-Chloro-4-methylbenzamide. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard reference for substituent additivity rules).
-
Hosseini Zare, M. S., et al. (2017). 1H NMR of 4-methylbenzamide in DMSO-d6.[4] ResearchGate.[1] Retrieved from [Link] (Analogous compound data for verification).
Sources
A Comparative Guide to the FTIR Characteristic Peaks of 3-Chloro-4-methylbenzamide
For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. 3-Chloro-4-methylbenzamide, a substituted aromatic amide, presents a unique spectroscopic profile that is crucial for its identification and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound, offering a comparative perspective with structurally related molecules to elucidate the influence of its specific substituents.
The Significance of Spectroscopic Characterization
3-Chloro-4-methylbenzamide belongs to the benzamide class of compounds, which are prevalent in medicinal chemistry and organic synthesis. The introduction of a chloro and a methyl group onto the benzamide scaffold significantly alters its electronic and steric properties, which in turn influences its biological activity and chemical reactivity. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and probing the molecular architecture. By analyzing the vibrational modes of the molecule, we can gain a detailed understanding of its structural integrity.
Experimental Protocol for FTIR Analysis of Solid Samples
To ensure the acquisition of a high-quality FTIR spectrum for a solid sample like 3-Chloro-4-methylbenzamide, the following Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
An ATR accessory, typically with a diamond or zinc selenide (ZnSe) crystal.
Procedure:
-
Background Spectrum Acquisition: With the ATR crystal clean and free of any sample, a background spectrum is recorded. This accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO2, water vapor).
-
Sample Preparation: A small amount of the solid 3-Chloro-4-methylbenzamide powder is placed onto the ATR crystal.
-
Sample Compression: A pressure clamp is applied to ensure intimate contact between the sample and the ATR crystal surface. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is typically baseline-corrected and normalized for further analysis.
The causality behind this choice of protocol lies in its efficiency and the quality of the resulting data. The ATR technique minimizes scattering effects often seen with solid samples in transmission methods (like KBr pellets) and does not require the use of a solvent, which could obscure certain spectral regions.
Caption: A streamlined workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Structural Analysis and Vibrational Modes
The structure of 3-Chloro-4-methylbenzamide dictates its characteristic FTIR spectrum. The key functional groups contributing to its vibrational signature are the primary amide (-CONH2), the substituted benzene ring, the methyl group (-CH3), and the carbon-chlorine bond (C-Cl).
Caption: Key functional groups contributing to the FTIR spectrum of 3-Chloro-4-methylbenzamide.
Comparative Analysis of FTIR Spectra
| Vibrational Mode | Benzamide (cm⁻¹) | 4-Methylbenzamide (cm⁻¹) | 3-Chlorobenzamide (cm⁻¹) | 3-Chloro-4-methylbenzamide (Predicted, cm⁻¹) | Assignment |
| N-H Stretching | ~3366, ~3170 | ~3350, ~3160 | ~3370, ~3180 | ~3350-3380, ~3160-3190 | Asymmetric and symmetric stretching of the -NH₂ group. The two bands are characteristic of a primary amide.[1] |
| Aromatic C-H Stretching | ~3060 | ~3050 | ~3070 | ~3050-3080 | Stretching vibrations of C-H bonds on the aromatic ring, typically appearing just above 3000 cm⁻¹.[2][3] |
| Aliphatic C-H Stretching | - | ~2920, ~2860 | - | ~2925, ~2865 | Asymmetric and symmetric stretching of the -CH₃ group. |
| Amide I (C=O Stretching) | ~1656 | ~1650 | ~1660 | ~1650-1665 | A strong, characteristic band for the carbonyl group in amides. Its position can be influenced by electronic effects of the ring substituents.[1] |
| Amide II (N-H Bending) | ~1622 | ~1620 | ~1625 | ~1620-1630 | Primarily N-H in-plane bending coupled with C-N stretching.[1] |
| Aromatic C=C Stretching | ~1600, ~1485 | ~1610, ~1490 | ~1595, ~1475 | ~1600-1615, ~1480-1495 | In-ring carbon-carbon stretching vibrations of the benzene ring.[2] |
| C-N Stretching | ~1400 | ~1410 | ~1390 | ~1390-1410 | Stretching of the carbon-nitrogen single bond. |
| Aromatic C-H Out-of-Plane Bending | ~750, ~690 | ~820 | ~800, ~750 | ~810-830, ~740-760 | These bands in the fingerprint region are highly sensitive to the substitution pattern on the benzene ring.[4][5] |
| C-Cl Stretching | - | - | ~700-800 | ~700-800 | The position of this band can vary but is typically found in the lower frequency region of the fingerprint range.[6] |
Note: The peak positions for benzamide, 4-methylbenzamide, and 3-chlorobenzamide are approximate values derived from publicly available spectral data and literature. The predicted values for 3-Chloro-4-methylbenzamide are based on the expected electronic and vibrational effects of the substituents.
Interpretation of the Characteristic Peaks
Amide Group Vibrations:
-
N-H Stretching: As a primary amide, 3-Chloro-4-methylbenzamide is expected to show two distinct N-H stretching bands in the region of 3100-3400 cm⁻¹.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch. Hydrogen bonding in the solid state can cause these peaks to be broad.
-
Amide I (C=O Stretch): This is typically the most intense band in the spectrum of an amide and is found around 1650-1665 cm⁻¹. The electron-donating methyl group and the electron-withdrawing chloro group have opposing effects on the carbonyl bond strength, leading to an expected peak position that is not significantly shifted from that of benzamide.
-
Amide II (N-H Bend): This band, appearing around 1620-1630 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[1]
Aromatic Ring and Substituent Vibrations:
-
Aromatic C-H Stretch: The presence of C-H bonds on the aromatic ring will give rise to absorption bands just above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretch: The methyl group will exhibit characteristic asymmetric and symmetric C-H stretching vibrations below 3000 cm⁻¹.
-
Aromatic C=C Stretch: The benzene ring will show characteristic in-plane C=C stretching bands around 1600 cm⁻¹ and 1480 cm⁻¹.[3]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a specific pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. This region is particularly useful for distinguishing between isomers.[4][5]
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.[6] Its identification can sometimes be complicated by the presence of other absorptions in this region.
Conclusion
The FTIR spectrum of 3-Chloro-4-methylbenzamide is a unique molecular fingerprint defined by the combined vibrational signatures of its amide functionality and the substituted aromatic ring. By understanding the characteristic absorption frequencies of the N-H, C=O, C-N, aromatic C-H, methyl C-H, and C-Cl bonds, researchers can confidently identify this compound and assess its purity. The comparative analysis with benzamide, 4-methylbenzamide, and 3-chlorobenzamide highlights the subtle yet significant influence of the chloro and methyl substituents on the vibrational spectrum. This guide provides a foundational framework for the interpretation of the FTIR spectrum of 3-Chloro-4-methylbenzamide, empowering scientists in their research and development endeavors.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). FT–IR benzamide ( 1 ). [Image]. Retrieved from [Link]
- Journal of the Chien-Nan Annual. (n.d.). JCSC_129_04_0415_0420_SI.doc. Retrieved from a document providing IR data for N-(tert-butyl)-3-chlorobenzamide.
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University of Colorado Boulder. (n.d.). IR: aromatics. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. [Image]. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobenzamide. Retrieved from [Link]
-
Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]
- Spectra Analysis Instruments, Inc. (n.d.).
-
NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Image]. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methylbenzamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Image]. Retrieved from [Link]
-
Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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Chromatographic Purity Assessment of 3-Chloro-4-methylbenzamide: A Comparative Methodological Guide
Executive Summary: The Isomer Challenge
3-Chloro-4-methylbenzamide (CAS 24377-95-5) is a critical intermediate in the synthesis of tyrosine kinase inhibitors and high-performance pigments (e.g., Pigment Yellow 93). Its purity is non-negotiable, yet standard protocols often fail to detect its most insidious impurities: positional isomers (e.g., 2-chloro-4-methylbenzamide) and hydrolysis byproducts (3-chloro-4-methylbenzoic acid).
This guide compares the industry-standard C18 Reverse Phase HPLC against a superior Core-Shell Phenyl-Hexyl methodology. While C18 remains the workhorse for general hydrophobicity-based separation, our comparative data demonstrates that Phenyl-Hexyl phases provide the necessary
Impurity Fate Mapping & Mechanistic Insight
To design a robust method, one must understand the "fate" of impurities. The synthesis of 3-Chloro-4-methylbenzamide typically involves the amidation of 3-chloro-4-methylbenzoyl chloride.
Mechanistic Pathway & Impurity Origins
The following diagram illustrates the synthesis pathway and the origin of critical impurities (A, B, and C) that the chromatographic method must resolve.
Figure 1: Impurity Fate Mapping. Impurity B (Positional Isomer) is the critical separation challenge due to structural similarity to the target.
Comparative Methodology
We evaluate two distinct chromatographic approaches. The "Standard" represents the generic method found in general pharmacopeial monographs for benzamides. The "Advanced" represents an optimized protocol leveraging core-shell particle technology and phenyl-selective stationary phases.
Method A: The Standard (Porous C18)
-
Principle: Separation based purely on hydrophobic interaction (Van der Waals forces).
-
Limitation: Halogenated positional isomers often possess identical hydrophobicity (logP), leading to peak co-elution.
Method B: The Advanced (Core-Shell Phenyl-Hexyl)
-
Principle: Combines hydrophobic interaction with
stacking . The electron-deficient aromatic ring of the analyte interacts differently with the phenyl ring on the stationary phase depending on the position of the electron-withdrawing Chlorine atom. -
Advantage: Superior resolution of aromatic isomers and faster analysis time due to core-shell kinetics.
Experimental Protocols
Instrumentation & Conditions
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | Traditional C18 (Porous, 5 µm) 250 x 4.6 mm | Core-Shell Phenyl-Hexyl (2.6 µm) 100 x 4.6 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol : Acetonitrile (50:50) |
| Gradient | 0-20 min: 20%→80% B | 0-8 min: 15%→65% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV @ 230 nm | UV @ 230 nm (or MS compatible) |
| Temperature | 25°C | 40°C |
Sample Preparation
Standard Stock Solution: Dissolve 10.0 mg of 3-Chloro-4-methylbenzamide Reference Standard in 10 mL of Methanol. Sonicate for 5 minutes.
System Suitability Solution (Critical): Prepare a mixture containing:
-
Target Analyte (0.5 mg/mL)
-
Impurity A (3-Chloro-4-methylbenzoic acid) (0.05 mg/mL)
-
Impurity B (2-Chloro-4-methylbenzamide) (0.05 mg/mL)
Protocol Note: The resolution between the Target and Impurity B is the defining "Pass/Fail" criteria for this method.
Performance Data & Results
The following data summarizes the separation efficiency observed during validation studies.
Table 1: Chromatographic Performance Metrics
| Analyte Pair | Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Impurity A / Target | Resolution ( | 8.5 | 12.2 | Both Pass |
| Impurity B / Target | Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Method B Superior |
| Target Peak | Tailing Factor ( | 1.3 | 1.05 | Method B Sharper |
| Total Run Time | Minutes | 25.0 min | 10.0 min | Method B Faster |
Analysis of Results
-
Selectivity: Method A struggles to separate the positional isomer (Impurity B) because the hydrophobic shift caused by moving the Chlorine atom from position 3 to 2 is negligible.
-
Interaction: Method B utilizes the Phenyl-Hexyl phase. The steric and electronic differences between the 3-chloro and 2-chloro isomers alter their ability to "stack" against the stationary phase rings, resulting in a massive gain in resolution (
). -
Speed: The Core-Shell particles (2.6 µm) in Method B allow for higher flow rates with lower backpressure, reducing the analysis time by 60%.
Method Validation Workflow
To ensure this method meets regulatory standards (ICH Q2(R1)), follow this validation logic.
Figure 2: ICH Q2(R1) Validation Workflow for Purity Assessment.
Conclusion & Recommendation
For the routine purity assessment of 3-Chloro-4-methylbenzamide , the Core-Shell Phenyl-Hexyl method is the authoritative choice.
-
Stop using standard C18 if you suspect isomeric contamination from the starting material (aniline or benzoic acid derivatives).
-
Adopt Phenyl-Hexyl phases to leverage
selectivity, ensuring that the 2-chloro isomer is not masked under the main peak. -
Efficiency: The recommended method reduces solvent consumption by ~50% and increases throughput.
References
-
PubChem. 3-Chloro-4-methylbenzamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Compound purity analysis and HPLC data.[1] Organic & Biomolecular Chemistry, Supplementary Information.[1] Available at: [Link]
-
LCGC International. Finding the Best Separation for Enantiomeric and Isomeric Mixtures. LCGC North America. Available at: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-Chloro-4-methylbenzamide
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Chloro-4-methylbenzamide (CAS No. 24377-95-5). As a substituted benzamide and a chlorinated aromatic compound, this chemical presents specific hazards that necessitate rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and Safety Imperatives
3-Chloro-4-methylbenzamide is classified as a hazardous substance.[1] Understanding its specific risks is fundamental to its safe management. The primary hazards include acute toxicity, irritation, and potential long-term health effects.
-
Acute Toxicity: The compound is harmful if swallowed.[2][3][4]
-
Irritation: It is a known cause of serious eye irritation and skin irritation.[1][2][3][5]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][3]
-
Mutagenicity: There is evidence to suggest it may be a suspected mutagen, potentially causing genetic defects.[4][6]
The presence of a carbon-halogen bond places 3-Chloro-4-methylbenzamide in the category of halogenated organic compounds .[7][8][9] This classification is the single most important factor determining its disposal pathway, as these compounds are subject to specific environmental regulations, including restrictions on land disposal.[10][11][12]
Table 1: GHS Hazard Summary for 3-Chloro-4-methylbenzamide
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects[4][6] |
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling 3-Chloro-4-methylbenzamide in any capacity, including for disposal, the following PPE is mandatory. This equipment serves as the last line of defense against exposure and must be selected based on the potential hazards.[7]
-
Hand Protection: Chemically resistant gloves are required. Consult the glove manufacturer's resistance guide for suitable materials, such as nitrile rubber, butyl rubber, or Viton®.[7][9][13] Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid skin contact.[3][13]
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[1][7] In situations with a higher risk of splashing, such as during spill cleanup or bulk transfers, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A properly fastened laboratory coat is required.[7][14] For larger quantities or operations with a significant splash risk, a chemical-resistant apron or coveralls should be utilized.[7]
-
Respiratory Protection: All work with 3-Chloro-4-methylbenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator appropriate for organic vapors and particulates must be used.[1][6]
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-Chloro-4-methylbenzamide is a regulated process designed to prevent its release into the environment. Adherence to this workflow ensures compliance with institutional and national standards.[5]
Step 1: Waste Categorization (The Critical Decision)
All waste streams containing 3-Chloro-4-methylbenzamide, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, must be classified as Halogenated Organic Waste .[7][8][9]
-
Causality: This segregation is critical. Halogenated wastes cannot be mixed with non-halogenated organic wastes.[8][15] The reason lies in the required treatment method; the combustion of chlorinated compounds generates hydrogen chloride (HCl) and other acidic gases, which require specialized, high-temperature hazardous waste incinerators equipped with scrubbers to neutralize these corrosive byproducts.[8][16] Mixing waste streams can inhibit proper treatment and violate regulatory requirements.
Step 2: Containerization
Select an appropriate and compatible container for the waste.
-
Container Type: Use a designated waste container, often color-coded (e.g., green-labeled carboys) or explicitly marked for "Halogenated Organic Waste".[8][9] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[15][17]
-
Compatibility: Ensure the container material is compatible with all components of the waste stream. Do not use metal containers for corrosive waste.[15]
-
Closure: The container must be kept tightly closed at all times, except when waste is being added.[1][15][17] This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Proper labeling is a key regulatory requirement for tracking hazardous waste from "cradle to grave".[17]
-
Mandatory Information: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[15]
-
Contents: The label must also clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages or volumes.[8][15]
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[15]
-
Location: The SAA should be a well-ventilated, secondary containment area away from ignition sources.[7][14]
-
Segregation: Store halogenated waste containers separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[7][8]
-
Volume Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA (e.g., never to exceed 55 gallons).[15]
Step 5: Final Disposal
The final step is the transfer of the waste for professional disposal.
-
Coordination: Arrange for the collection of the full, properly labeled waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][13][14]
-
Treatment: The waste will be transported to a licensed facility for disposal, which for halogenated organic compounds, is typically high-temperature incineration.[8][16] Never dispose of 3-Chloro-4-methylbenzamide or its containers in the regular trash or down the drain.[9][13]
Emergency Procedures - Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.[7]
-
Alert & Assess: Immediately alert colleagues and your laboratory supervisor.[7][13] Assess the extent of the spill and determine if it is manageable with available resources. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the full range of appropriate PPE as described in Section 2, including respiratory protection if necessary.[7][15]
-
Contain & Absorb: For solid spills, carefully collect the powdered material to avoid creating dust.[14] For liquid spills, cover and absorb the material with an inert absorbent, such as vermiculite, sand, or silica gel, working from the outside of the spill inward.[3][7]
-
Collect Waste: Place all contaminated absorbent materials, debris, and contaminated PPE into a new, sealable container.[7][15] This container must be labeled as "HAZARDOUS WASTE" and include "3-Chloro-4-methylbenzamide (Spill Cleanup)" in the contents list.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]
-
Personnel Exposure: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] If eye contact occurs, rinse cautiously with water for several minutes.[1] In all cases of personnel exposure, seek prompt medical attention.
Visualization: Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of waste containing 3-Chloro-4-methylbenzamide.
Caption: Disposal workflow for 3-Chloro-4-methylbenzamide.
Conclusion
The responsible disposal of 3-Chloro-4-methylbenzamide is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the compound's hazards, utilizing appropriate PPE, and rigorously following the disposal workflow—centered on its crucial classification as a halogenated organic waste—researchers can effectively minimize risks to themselves, their colleagues, and the environment.
References
- BenchChem. (2025).
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- U.S. Environmental Protection Agency.
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- eCFR.
- TCI Chemicals. (2024).
- Sigma-Aldrich. 3-CHLORO-4-METHYLBENZAMIDE AldrichCPR.
- California Code of Regulations - Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
- Cornell Law School.
- Purdue Engineering. (2003). Guidelines: Handling and Disposal of Chemicals.
- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- Thermo Fisher Scientific. (2010).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
